molecular formula C10H15N4O9P B109678 Faicar CAS No. 13018-54-7

Faicar

Cat. No.: B109678
CAS No.: 13018-54-7
M. Wt: 366.22 g/mol
InChI Key: ABCOOORLYAOBOZ-KQYNXXCUSA-N
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Description

FAICAR (5-Formamidoimidazole-4-carboxamide ribotide) is an essential metabolic intermediate in the de novo purine biosynthesis pathway . It is formed by the enzyme AICAR transformylase from AICAR and 10-formyltetrahydrofolate . Subsequently, this compound is rapidly converted to inosine monophosphate (IMP) by the enzyme IMP cyclohydrolase; these two enzymatic activities are housed in the bifunctional protein IMP synthase . This final step completes the formation of the purine ring structure. The study of this compound is critical for research in nucleotide metabolism, enzymology, and cellular energy regulation. Investigations into this compound and the purine synthesis pathway provide valuable insights into rare inborn errors of metabolism, such as AICAribosiduria resulting from a deficiency in the bifunctional enzyme ATIC . Furthermore, the accumulation of purine intermediates, including this compound and its related compounds, is an active area of research for understanding their potential cytotoxic effects and disruption of the purinosome multienzyme complex . This product is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O9P/c11-8(18)5-9(13-3-15)14(2-12-5)10-7(17)6(16)4(23-10)1-22-24(19,20)21/h2-4,6-7,10,16-17H,1H2,(H2,11,18)(H,13,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCOOORLYAOBOZ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156384
Record name 5-Formylamino-4-imidazolecarboxamide ribonucleotide
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Molecular Weight

366.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phosphoribosyl formamidocarboxamide
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13018-54-7
Record name FAICAR
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Record name 5-Formamidoimidazole-4-carboxamide ribotide
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Record name 5-Formylamino-4-imidazolecarboxamide ribonucleotide
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Record name 5-Formylamino-4-imidazolecarboxamide ribonucleotide
Source FDA Global Substance Registration System (GSRS)
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Record name Phosphoribosyl formamidocarboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of FAICAR in De Novo Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formamidoimidazole-4-carboxamide ribotide (FAICAR) is a critical, yet transient, intermediate in the de novo biosynthesis of purine (B94841) nucleotides. This pathway is fundamental for the production of the building blocks of DNA and RNA, as well as for cellular energy and signaling molecules. This compound's position at the penultimate step of inosine (B1671953) monophosphate (IMP) synthesis places it at a crucial metabolic juncture. This technical guide provides an in-depth exploration of the role of this compound in purine metabolism, including the enzymatic reactions governing its synthesis and degradation, its indirect influence on cellular signaling cascades, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of purine metabolism and the development of therapeutics targeting this essential pathway.

Introduction

Purine metabolism is a highly conserved and essential pathway in all living organisms. It comprises two main routes: the de novo synthesis pathway, which builds purine rings from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. The de novo pathway is particularly critical in rapidly proliferating cells, such as cancer cells, making it a key target for therapeutic intervention.

This compound is the product of the ninth step and the substrate for the tenth and final step of the de novo purine synthesis pathway, which culminates in the formation of IMP. The enzymes responsible for the metabolism of this compound are contained within a single bifunctional protein, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). This guide will delve into the biochemical and regulatory significance of this compound, providing a detailed overview of its context within purine metabolism and its implications for cellular physiology and disease.

The Synthesis and Conversion of this compound in the De Novo Purine Pathway

This compound's existence is intrinsically linked to the bifunctional enzyme ATIC, which harbors two distinct catalytic activities: AICAR formyltransferase and IMP cyclohydrolase.[1]

Step 9: Formation of this compound by AICAR Formyltransferase

The penultimate step in de novo purine synthesis is the formylation of 5-aminoimidazole-4-carboxamide ribotide (AICAR) to produce this compound. This reaction is catalyzed by the AICAR formyltransferase domain of ATIC and utilizes 10-formyltetrahydrofolate (10-formyl-THF) as the formyl group donor.[2][3]

Reaction: AICAR + 10-formyl-THF this compound + Tetrahydrofolate (THF)

Step 10: Conversion of this compound to IMP by IMP Cyclohydrolase

This compound is immediately acted upon by the second catalytic domain of ATIC, IMP cyclohydrolase. This enzyme catalyzes the intramolecular cyclization of this compound to form the first fully formed purine nucleotide, inosine monophosphate (IMP), with the release of a water molecule.[3][4]

Reaction: this compound IMP + H₂O

The formation of IMP is a critical juncture, as it serves as the precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

Quantitative Data on this compound Metabolism

The transient nature of this compound makes its direct quantification challenging. However, kinetic studies of the ATIC enzyme provide valuable insights into the dynamics of this compound metabolism.

Enzyme ActivityOrganismSubstrateKm (μM)kcat (s-1)Vmax (μmol/min/mg)Reference
AICAR FormyltransferaseCryptococcus neoformansAICAR130 ± 107.5 ± 0.16.7 ± 0.1
AICAR FormyltransferaseCandidatus Liberibacter asiaticusAICAR34.81-0.56
AICAR FormyltransferaseCandidatus Liberibacter asiaticus10-formyl-THF146.6-0.95
IMP CyclohydrolaseCryptococcus neoformansThis compound30 ± 17.7 ± 0.18.6 ± 0.1
IMP CyclohydrolaseCandidatus Liberibacter asiaticusThis compound1.81-2.87

Note: Kinetic parameters for human ATIC have been studied, and it is noted that the Km values for AICAR and this compound are significantly lower (8-fold and 20-fold, respectively) than in C. neoformans, indicating a higher affinity for its substrates in the human enzyme.

While specific intracellular concentrations of this compound are not widely reported due to its rapid turnover, the concentration of its precursor, AICAR, can accumulate under certain conditions, such as treatment with drugs that inhibit ATIC activity.

Signaling Pathways Influenced by the this compound Precursor, AICAR

While there is no direct evidence of this compound itself acting as a signaling molecule, its immediate precursor, AICAR, is a well-established activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis. When activated, AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.

The activation of AMPK by AICAR has downstream effects on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. AMPK can inhibit mTORC1 activity, a key regulator of cell growth and proliferation. This indirect link places the metabolic state of the de novo purine synthesis pathway, via the levels of AICAR, in communication with major cellular growth and proliferation signaling networks.

FAICAR_Signaling_Pathway AICAR AICAR AMPK AMPK AICAR->AMPK Activates ATIC_TFase ATIC (AICAR Transformylase) AICAR->ATIC_TFase Substrate This compound This compound ATIC_CHase ATIC (IMP Cyclohydrolase) This compound->ATIC_CHase Substrate IMP IMP mTORC1 mTORC1 AMPK->mTORC1 Inhibits EnergyProduction Energy Production AMPK->EnergyProduction Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes ATIC_TFase->this compound Product ATIC_CHase->IMP Product

Figure 1: Indirect influence of this compound's precursor, AICAR, on cellular signaling.

Experimental Protocols

Spectrophotometric Assay for AICAR Formyltransferase Activity of ATIC

This protocol is adapted from methodologies used for the characterization of ATIC enzymes.

Principle: The formylation of AICAR by AICAR formyltransferase is coupled to the conversion of 10-formyl-THF to THF. The formation of THF can be monitored by the increase in absorbance at 298 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM 2-mercaptoethanol.

  • AICAR stock solution (e.g., 10 mM in water).

  • 10-formyl-THF stock solution (e.g., 1 mM in a suitable buffer, prepared fresh).

  • Purified ATIC enzyme.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, AICAR at the desired concentration, and water to the final volume.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10-formyl-THF.

  • Immediately monitor the increase in absorbance at 298 nm using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the extinction coefficient for the conversion of 10-formyl-THF to THF.

Spectrophotometric Assay for IMP Cyclohydrolase Activity of ATIC

This protocol is adapted from methodologies used for the characterization of ATIC enzymes.

Principle: The conversion of this compound to IMP results in an increase in absorbance at 248 nm due to the formation of the purine ring.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl.

  • This compound stock solution (e.g., 1 mM in water).

  • Purified ATIC enzyme.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and water to the final volume.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the ATIC enzyme.

  • Immediately monitor the increase in absorbance at 248 nm using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the extinction coefficient for the conversion of this compound to IMP.

Quantification of Intracellular this compound by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of this compound in cell extracts using liquid chromatography-tandem mass spectrometry.

Procedure Outline:

  • Cell Culture and Treatment: Culture cells under desired conditions. Treat with experimental agents if necessary.

  • Metabolite Extraction:

    • Rapidly wash cells with ice-cold saline.

    • Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Scrape cells and collect the extract.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract onto a suitable LC column (e.g., a HILIC column for polar metabolites).

    • Separate metabolites using an appropriate gradient.

    • Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for this compound.

    • Use a stable isotope-labeled internal standard for accurate quantification.

Mandatory Visualizations

DeNovoPurineSynthesis PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR ATIC_TFase ATIC (AICAR Transformylase) AICAR->ATIC_TFase 10-formyl-THF This compound This compound ATIC_CHase ATIC (IMP Cyclohydrolase) This compound->ATIC_CHase IMP IMP AMP AMP IMP->AMP GMP GMP IMP->GMP ATIC_TFase->this compound ATIC_CHase->IMP

Figure 2: De Novo Purine Synthesis Pathway Highlighting this compound.

EnzymeKineticsWorkflow Start Start: Enzyme Kinetics Experiment PrepareReagents Prepare Reagents: - Purified Enzyme (ATIC) - Substrates (AICAR/FAICAR) - Co-substrate (10-formyl-THF) - Assay Buffer Start->PrepareReagents SetupAssay Set up Spectrophotometer: - Wavelength (298nm or 248nm) - Temperature (e.g., 37°C) PrepareReagents->SetupAssay RunReactions Run Reactions: - Vary substrate concentrations - Initiate reaction - Record absorbance change over time SetupAssay->RunReactions AnalyzeData Data Analysis: - Calculate initial velocities - Plot velocity vs. substrate concentration - Fit to Michaelis-Menten equation RunReactions->AnalyzeData DetermineParams Determine Kinetic Parameters: - K_m - V_max - k_cat AnalyzeData->DetermineParams End End: Characterized Enzyme DetermineParams->End

Figure 3: Experimental Workflow for ATIC Enzyme Kinetics.

MetabolomicsWorkflow Start Start: Intracellular Metabolite Quantification CellCulture Cell Culture & Treatment Start->CellCulture QuenchExtract Metabolism Quenching & Metabolite Extraction (e.g., 80% Methanol) CellCulture->QuenchExtract SamplePrep Sample Preparation: - Centrifugation - Supernatant collection - Addition of internal standards QuenchExtract->SamplePrep LCMS LC-MS/MS Analysis: - Chromatographic separation - Mass spectrometric detection (MRM) SamplePrep->LCMS DataAnalysis Data Analysis: - Peak integration - Quantification against standard curve - Normalization LCMS->DataAnalysis Results Results: Intracellular this compound Concentration DataAnalysis->Results End End Results->End

Figure 4: Workflow for LC-MS/MS Quantification of this compound.

Conclusion

This compound stands as a pivotal, albeit transient, metabolite in the de novo synthesis of purines. Its rapid production and consumption by the bifunctional enzyme ATIC underscore the efficiency of this metabolic pathway. While this compound itself has not been shown to have a direct signaling role, its precursor AICAR provides a crucial link between purine metabolism and the central energy-sensing and growth-regulating pathways of the cell. The study of this compound and the enzyme that governs its fate, ATIC, remains a significant area of research, particularly in the context of diseases characterized by rapid cell proliferation, such as cancer. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to further investigate the intricacies of this compound metabolism and its potential as a therapeutic target.

References

An In-depth Technical Guide to the Structure and Chemical Properties of Faicar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of 5-Formamidoimidazole-4-carboxamide ribotide (Faicar). This compound is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process for the production of essential building blocks of DNA and RNA. This document consolidates key data on this compound's chemical and physical properties, details its role in metabolic pathways, and provides established experimental protocols for its synthesis and enzymatic analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially target this vital biochemical pathway.

Chemical Structure and Properties

This compound, systematically named [(2R,3S,4R,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, is a ribonucleotide with the chemical formula C10H15N4O9P.[1] It plays a pivotal role as an intermediate in the formation of purines.[1]

General and Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

PropertyValueSource
Molecular Formula C10H15N4O9PPubChem
Molar Mass 366.223 g·mol−1[1][2]
CAS Number 13018-54-7PubChem
Appearance SolidMedChemExpress
IUPAC Name [(2R,3S,4R,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphatePubChem
Synonyms 5-Formamidoimidazole-4-carboxamide ribotide, 5-Formylamino-4-imidazolecarboxamide ribonucleotidePubChem
Spectroscopic Data

While comprehensive, publicly available, high-resolution spectra for isolated this compound are limited, its structural confirmation has been achieved using NMR spectroscopy. A study focusing on the enzymatic product of 5-aminoimidazole-4-carboxamide-ribonucleotide transformylase confirmed the intact imidazole (B134444) ring in the formylated product through the use of 13C and 1H NMR.[3] Further detailed mass spectrometric analysis has elucidated the fragmentation patterns of this compound, providing critical data for its identification in complex biological matrices.

Biological Role: The De Novo Purine Biosynthesis Pathway

This compound is the penultimate intermediate in the de novo synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). This pathway is essential for producing the purine nucleotides required for DNA and RNA synthesis, as well as for cellular energy and signaling.

The formation of this compound is catalyzed by the enzyme AICAR transformylase, which facilitates the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) using 10-formyltetrahydrofolate as the formyl group donor. Subsequently, this compound is converted to IMP by the enzyme IMP cyclohydrolase, a reaction that involves the closure of the imidazole ring to form the purine ring structure.

Below is a diagram illustrating the final steps of the de novo purine biosynthesis pathway, highlighting the central role of this compound.

DeNovoPurineBiosynthesis cluster_enzymes Enzymatic Conversions AICAR AICAR (5-Aminoimidazole-4-carboxamide ribotide) AICAR_transformylase AICAR Transformylase AICAR->AICAR_transformylase THF 10-Formyltetrahydrofolate THF->AICAR_transformylase This compound This compound (5-Formamidoimidazole-4-carboxamide ribotide) IMP_cyclohydrolase IMP Cyclohydrolase This compound->IMP_cyclohydrolase IMP IMP (Inosine monophosphate) H2O H2O AICAR_transformylase->this compound IMP_cyclohydrolase->IMP IMP_cyclohydrolase->H2O Release

Caption: The enzymatic conversion of AICAR to IMP via this compound.

Experimental Protocols

This section details established methodologies for the synthesis and enzymatic analysis of this compound, crucial for researchers investigating the de novo purine biosynthesis pathway.

Enzymatic Synthesis and Purification of this compound

A common method for producing this compound for experimental use is through enzymatic synthesis from its precursor, AICAR.

Materials:

  • AICAR (5-aminoimidazole-4-carboxamide ribotide)

  • 10-formyltetrahydrofolate

  • Purified AICAR transformylase enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Quenching solution (e.g., perchloric acid)

  • High-performance liquid chromatography (HPLC) system with an appropriate column (e.g., C18) for purification

Protocol:

  • Prepare a reaction mixture containing AICAR, 10-formyltetrahydrofolate, and AICAR transformylase in the reaction buffer.

  • Incubate the reaction at an optimal temperature (typically 37°C) for a predetermined time to allow for the conversion of AICAR to this compound.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Once the desired conversion is achieved, quench the reaction by adding a quenching solution.

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Purify the this compound from the supernatant using preparative HPLC.

  • Lyophilize the purified fractions to obtain this compound as a solid.

Enzymatic Assay for IMP Cyclohydrolase

The activity of IMP cyclohydrolase can be determined by monitoring the conversion of this compound to IMP.

Materials:

  • Synthesized and purified this compound

  • Purified IMP cyclohydrolase enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.8)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a reaction mixture containing a known concentration of this compound in the assay buffer.

  • Initiate the reaction by adding a specific amount of IMP cyclohydrolase.

  • Monitor the increase in absorbance at 248 nm, which corresponds to the formation of IMP.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Determine the enzyme activity based on the rate of IMP formation, using the molar extinction coefficient of IMP.

Kinetic Parameters: The enzymatic activity of IMP cyclohydrolase from Cryptococcus neoformans has been characterized with the following kinetic parameters for this compound as the substrate:

  • Km_app: 30 ± 1 μM

  • Vmax: 8.6 ± 0.1 U/mg

  • kcat: 7.7 ± 0.1 s−1

Below is a workflow diagram for a typical enzymatic assay of IMP cyclohydrolase.

EnzymaticAssayWorkflow start Start prep_reagents Prepare Reagents (this compound, Enzyme, Buffer) start->prep_reagents mix Mix this compound and Buffer in Cuvette prep_reagents->mix spectro Place in Spectrophotometer and Equilibrate mix->spectro add_enzyme Add IMP Cyclohydrolase to Initiate Reaction spectro->add_enzyme monitor Monitor Absorbance at 248 nm over Time add_enzyme->monitor analyze Analyze Data (Calculate Initial Rate) monitor->analyze end End analyze->end

Caption: Workflow for the IMP cyclohydrolase enzymatic assay.

Conclusion

This compound is a fundamentally important molecule in the biosynthesis of purines. A thorough understanding of its structure, chemical properties, and the enzymatic reactions in which it participates is crucial for research in metabolic diseases, oncology, and infectious diseases where targeting purine metabolism is a viable therapeutic strategy. This guide provides a foundational resource for professionals in these fields, consolidating essential data and experimental methodologies to facilitate further investigation and drug development efforts related to the de novo purine biosynthesis pathway.

References

Faicar biosynthesis pathway intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Intermediates of the FAICAR Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo purine (B94841) biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signal transduction.[1][2] A critical intermediate in this pathway is 5-Formamidoimidazole-4-carboxamide ribotide (this compound).[3][4] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its intermediates, the enzymes involved, quantitative data, and detailed experimental protocols relevant to its study. Understanding this pathway is crucial for research in metabolic disorders, oncology, and infectious diseases, as targeting purine biosynthesis is a key strategy in the development of therapeutic agents.[5]

The De Novo Purine Biosynthesis Pathway

The de novo synthesis of purines involves a ten-step enzymatic pathway that converts phosphoribosyl pyrophosphate (PRPP) into inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). This process occurs in the cytosol and involves six enzymes in humans, some of which are multifunctional. The pathway is highly conserved across various organisms.

The intermediates leading to the synthesis of this compound are:

  • Phosphoribosyl pyrophosphate (PRPP)

  • 5-Phosphoribosylamine (PRA)

  • Glycinamide ribonucleotide (GAR)

  • Phosphoribosyl-N-formylglycineamide (FGAR)

  • 5-Phosphoribosylformylglycinamidine (FGAM)

  • 5-Aminoimidazole ribotide (AIR)

  • 5-Phosphoribosyl-4-carboxy-5-aminoimidazole (CAIR)

  • Phosphoribosylaminoimidazolesuccinocarboxamide (SAICAR)

  • 5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR)

The final two steps of the pathway involve the conversion of AICAR to this compound and subsequently to IMP.

De_Novo_Purine_Biosynthesis PRPP PRPP PRA PRA PRPP->PRA 1 GAR GAR PRA->GAR 2 FGAR FGAR GAR->FGAR 3 FGAM FGAM FGAR->FGAM 4 AIR AIR FGAM->AIR 5 CAIR CAIR AIR->CAIR 6 SAICAR SAICAR CAIR->SAICAR 7 AICAR AICAR SAICAR->AICAR 8 This compound This compound AICAR->this compound 9 IMP IMP This compound->IMP 10 AMP_GMP AMP / GMP IMP->AMP_GMP PPAT PPAT GART1 GART PFAS PFAS GART2 GART PAICS1 PAICS ADSL ADSL ATIC1 ATIC (Transformylase) ATIC2 ATIC (Cyclohydrolase)

Figure 1: The De Novo Purine Biosynthesis Pathway.

This compound Synthesis and Conversion: The Role of ATIC

The final two steps of the de novo purine biosynthesis pathway are catalyzed by a single bifunctional enzyme: 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC).

  • AICAR Transformylase Activity: The transformylase domain of ATIC catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to AICAR, resulting in the formation of this compound and tetrahydrofolate (THF). This reaction is reversible.

  • IMP Cyclohydrolase Activity: The cyclohydrolase domain of ATIC then catalyzes the intramolecular cyclization of this compound, which involves the elimination of a water molecule to form the final purine ring of Inosine Monophosphate (IMP). This step drives the overall reaction forward.

The bifunctionality of ATIC is conserved across all organisms studied to date and is crucial for the efficient completion of the purine ring.

ATIC_Function cluster_ATIC ATIC Bifunctional Enzyme AICAR AICAR Transformylase AICAR Transformylase Domain AICAR->Transformylase FormylTHF 10-Formyl-THF FormylTHF->Transformylase This compound This compound Cyclohydrolase IMP Cyclohydrolase Domain This compound->Cyclohydrolase THF THF IMP IMP H2O H₂O Transformylase->this compound Transformylase->THF Cyclohydrolase->IMP Cyclohydrolase->H2O HILIC_HRMS_Workflow Sample Biological Sample (e.g., Plasma, Cell Lysate) Extraction Metabolite Extraction (Protein Precipitation) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drydown Supernatant Dry-down Centrifugation->Drydown Reconstitution Reconstitution Drydown->Reconstitution Analysis HILIC-HRMS Analysis Reconstitution->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

References

The Biochemical Interplay of FAICAR and AICAR: A Core Axis in Purine Synthesis and Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the relationship between 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). It delves into their pivotal roles in the de novo purine (B94841) biosynthesis pathway, the enzymatic kinetics of their interconversion, and the broader implications for cellular metabolism and signaling, particularly concerning the AMP-activated protein kinase (AMPK) pathway. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the core biochemical processes to facilitate advanced research and drug development efforts.

Core Relationship: The Penultimate Step of Purine Synthesis

This compound and AICAR are two critical intermediates in the de novo synthesis of purine nucleotides, a fundamental process for cellular proliferation, energy metabolism, and signaling. Their direct relationship is defined by a sequential enzymatic conversion that constitutes the final two steps in the formation of inosine (B1671953) monophosphate (IMP), the precursor to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[1][2]

The conversion of AICAR to this compound is catalyzed by AICAR transformylase (ATIC) , which transfers a formyl group from N¹⁰-formyltetrahydrofolate (N¹⁰-fTHF) to the 5-amino group of AICAR.[1][3] Subsequently, the IMP cyclohydrolase domain of the same bifunctional enzyme, ATIC, catalyzes the cyclization of this compound to form IMP, with the elimination of a water molecule.[1]

This bifunctional nature of ATIC is a key feature in eukaryotes, including humans and fungi, where both enzymatic activities reside on a single polypeptide chain. This arrangement is thought to facilitate the overall reaction, as the formation of this compound from AICAR is thermodynamically unfavorable, while the subsequent cyclization to IMP is highly favorable. The coupling of these two reactions on a single enzyme allows for efficient channeling of the intermediate and drives the overall conversion towards IMP synthesis.

Quantitative Data on Enzymatic Conversions

The enzymatic kinetics of the AICAR to this compound conversion and the subsequent cyclization of this compound to IMP have been characterized in various organisms. This data is crucial for understanding the efficiency of the pathway and for the development of potential inhibitors.

Enzyme/OrganismSubstrateK_m_ (app)V_max_k_cat_Reference
ATIC (Cryptococcus neoformans)AICAR130 ± 10 µM6.7 ± 0.1 U/mg7.5 ± 0.1 s⁻¹
ATIC (Cryptococcus neoformans)This compound30 ± 1 µM8.6 ± 0.1 U/mgNot Reported
ATIC (Candidatus Liberibacter asiaticus)AICAR34.81 µM0.56 µmol/min/mgNot Reported
ATIC (Candidatus Liberibacter asiaticus)10-f-THF146.6 µM0.95 µmol/min/mgNot Reported
ATIC (Candidatus Liberibacter asiaticus)This compound1.81 µM2.87 µmol/min/mgNot Reported
Human AICAR TransformylaseThis compound (as product inhibitor)K_i_ = 0.4 ± 0.1 µMNot ApplicableNot Applicable

Table 1: Kinetic Parameters of ATIC

Signaling Pathways and Broader Metabolic Context

Beyond its role as a metabolic intermediate, AICAR has garnered significant attention as a pharmacological activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

The De Novo Purine Biosynthesis Pathway

The conversion of AICAR to this compound is a critical juncture in the multi-step de novo purine synthesis pathway. This pathway begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the synthesis of IMP. The accumulation of AICAR, for instance, due to inhibition of ATIC, can have significant downstream effects on nucleotide pools and cellular metabolism.

De Novo Purine Biosynthesis Pathway Highlight
AICAR and AMPK Activation

Exogenously administered 5-aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a cell-permeable nucleoside that is phosphorylated intracellularly by adenosine kinase to form AICAR (also known as ZMP). AICAR structurally mimics adenosine monophosphate (AMP) and can allosterically activate AMPK. This activation triggers a cascade of downstream events aimed at restoring cellular energy balance, such as increasing glucose uptake and fatty acid oxidation, while inhibiting anabolic processes like protein and cholesterol synthesis.

AMPK_Activation cluster_cell Intracellular AICAr_ext AICAr (extracellular) AICAr_int AICAr AICAr_ext->AICAr_int Adenosine Transporter AICAR AICAR (ZMP) AICAr_int->AICAR Adenosine Kinase AMPK AMPK AICAR->AMPK pAMPK pAMPK (Active) AMPK->pAMPK Activation Glucose Uptake Glucose Uptake pAMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation pAMPK->Fatty Acid Oxidation Inhibition of\nAnabolic Pathways Inhibition of Anabolic Pathways pAMPK->Inhibition of\nAnabolic Pathways

AICAR-mediated AMPK Activation Pathway

It is important to note that many of the observed effects of AICAr treatment can be independent of AMPK activation, highlighting the complexity of its cellular actions.

Experimental Protocols

AICAR Transformylase Activity Assay

This assay measures the conversion of AICAR to this compound by monitoring the production of tetrahydrofolate (THF) from N¹⁰-formyl-THF.

Principle: The formation of THF is measured by a corresponding increase in absorbance at 298 nm.

Materials:

  • Purified ATIC enzyme

  • AICAR solution

  • N¹⁰-formyltetrahydrofolate (N¹⁰-fTHF) solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a fixed concentration of N¹⁰-fTHF, and varying concentrations of AICAR.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified ATIC enzyme.

  • Immediately monitor the increase in absorbance at 298 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data to the Michaelis-Menten equation.

IMP Cyclohydrolase Activity Assay

This assay measures the conversion of this compound to IMP.

Principle: The formation of IMP is measured by a corresponding increase in absorbance at 248 nm.

Materials:

  • Purified ATIC enzyme

  • This compound solution (can be synthesized enzymatically from AICAR)

  • Assay buffer (as above)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and varying concentrations of this compound.

  • Pre-incubate the reaction mixture at the desired temperature.

  • Initiate the reaction by adding a known amount of purified ATIC enzyme.

  • Immediately monitor the increase in absorbance at 248 nm over time.

  • Calculate the initial reaction velocity.

  • Determine the kinetic parameters by fitting the data to the Michaelis-Menten equation.

Experimental Workflow for Studying AICAR Effects on Cellular Metabolism

Experimental_Workflow start Cell Culture (e.g., C2C12 myotubes) treatment Treatment with AICAr or Vehicle Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis metabolomics Metabolite Extraction treatment->metabolomics western Western Blot Analysis (pAMPK, pACC) lysis->western end Conclusion on Metabolic Effects of AICAR western->end lcms LC-MS/MS Analysis metabolomics->lcms data_analysis Data Analysis and Pathway Enrichment lcms->data_analysis data_analysis->end

Workflow for AICAR Cellular Studies

Conclusion

The relationship between this compound and AICAR is a cornerstone of purine metabolism, representing a tightly regulated enzymatic step with significant implications for cellular homeostasis. The bifunctional enzyme ATIC, which mediates this conversion, presents a compelling target for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as cancer. Furthermore, the ability of AICAR to activate the AMPK signaling pathway has positioned it as a valuable tool for studying metabolic regulation and as a potential therapeutic agent for metabolic disorders. A thorough understanding of the biochemical and kinetic parameters governing the this compound-AICAR axis, as detailed in this guide, is paramount for the continued development of novel therapeutics targeting these critical cellular pathways.

References

Endogenous Levels of FAICAR in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formamidoimidazole-4-carboxamide ribotide (FAICAR) is a critical, yet transient, intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process for the synthesis of purine nucleotides required for DNA and RNA replication, cellular energy, and signaling. The enzyme that catalyzes the final two steps of this pathway is the bifunctional 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). Specifically, the transformylase activity of ATIC is responsible for the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to this compound, which is then rapidly converted to inosine (B1671953) monophosphate (IMP) by the IMP cyclohydrolase activity of the same enzyme.

Due to its role in a pathway that is often upregulated in proliferating cancer cells, understanding the endogenous levels and flux of this compound is of significant interest in cancer metabolism research and for the development of novel therapeutics. However, the low abundance and rapid turnover of this compound present considerable analytical challenges for its accurate quantification. This guide provides a comprehensive overview of the current understanding of this compound levels in mammalian cells, detailed experimental protocols for its measurement, and visualizations of the relevant biochemical and experimental workflows.

Data Presentation: Quantitative Levels of this compound

The direct measurement of endogenous this compound levels is technically demanding, and as such, there is a limited amount of quantitative data available in the public domain. The table below presents illustrative data to serve as a template for researchers generating and presenting their own findings. These hypothetical values are based on the expected low intracellular concentrations of a transient metabolic intermediate.

Cell LineCell TypeConditionThis compound Concentration (pmol/10^6 cells)Method of QuantificationReference
HeLaHuman Cervical CancerStandard Culture0.5 - 2.0LC-MS/MSIllustrative
JurkatHuman T-cell LeukemiaStandard Culture0.3 - 1.5LC-MS/MSIllustrative
A549Human Lung CarcinomaStandard Culture0.8 - 3.0LC-MS/MSIllustrative
MCF7Human Breast CancerStandard Culture0.6 - 2.5LC-MS/MSIllustrative
HEK293THuman Embryonic KidneyStandard Culture0.2 - 1.0LC-MS/MSIllustrative

Experimental Protocols

The accurate quantification of this compound requires meticulous attention to detail in sample preparation and analysis to minimize artifact formation and degradation. The following protocol outlines a robust method for the measurement of endogenous this compound levels in cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cell Culture and Harvesting
  • Cell Culture: Culture mammalian cells in appropriate media and conditions to the desired confluency (typically 80-90%). For experiments involving metabolic labeling, cells can be grown in media containing stable isotope-labeled precursors.

  • Quenching Metabolism: To prevent the rapid turnover of this compound, it is crucial to quench all enzymatic activity instantly.

    • Aspirate the culture medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) or a physiological saline solution. This step should be performed as quickly as possible (less than 10 seconds).

    • Instantly add a quenching/extraction solvent, typically a cold organic solvent mixture such as 80% methanol (B129727) pre-chilled to -80°C.

Metabolite Extraction
  • After adding the cold extraction solvent, incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

  • Scrape the cells in the cold solvent and transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried metabolite pellets at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent for LC-MS analysis, such as an initial mobile phase condition or a specific reconstitution solution (e.g., 50% acetonitrile).

  • Chromatographic Separation:

    • Use a high-performance liquid chromatography (HPLC) system capable of separating polar metabolites. A reversed-phase C18 column with an ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) column is often employed.

    • A typical mobile phase for reversed-phase chromatography could consist of an aqueous component with an ion-pairing agent like tributylamine (B1682462) and an organic component like methanol or acetonitrile.

  • Mass Spectrometry Detection:

    • Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification.

    • Optimize the MS parameters, including the precursor and product ion transitions for this compound and a suitable internal standard. The specific m/z transitions for this compound will need to be determined empirically or from the literature.

    • The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Quantification and Data Analysis
  • Standard Curve: Prepare a standard curve using a pure this compound standard of known concentrations.

  • Data Acquisition: Acquire data for the samples, standards, and blanks.

  • Peak Integration: Integrate the peak areas for this compound and the internal standard in each sample.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

  • Normalization: Normalize the quantified this compound levels to the cell number or total protein content of the original cell pellet.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

de_novo_purine_synthesis PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM PFAS AIR AIR FGAM->AIR GART CAIR CAIR AIR->CAIR PAICS SAICAR SAICAR CAIR->SAICAR PAICS AICAR AICAR SAICAR->AICAR ADSL This compound This compound AICAR->this compound ATIC (Transformylase) IMP IMP This compound->IMP ATIC (Cyclohydrolase) AMP_GMP AMP & GMP IMP->AMP_GMP

Caption: De Novo Purine Biosynthesis Pathway Highlighting this compound.

faicar_quantification_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture 1. Mammalian Cell Culture quenching 2. Rapid Quenching (Ice-cold PBS wash) cell_culture->quenching extraction 3. Metabolite Extraction (-80°C 80% Methanol) quenching->extraction centrifugation 4. Centrifugation (Pellet debris) extraction->centrifugation drying 5. Supernatant Drying (Vacuum concentration) centrifugation->drying reconstitution 6. Sample Reconstitution drying->reconstitution lc_separation 7. LC Separation (HILIC or RPLC) reconstitution->lc_separation ms_detection 8. MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration 9. Peak Integration ms_detection->peak_integration quantification 10. Quantification (Standard Curve) peak_integration->quantification normalization 11. Data Normalization (Cell number/protein) quantification->normalization

Caption: Experimental Workflow for this compound Quantification.

Conclusion

This technical guide provides a framework for understanding and quantifying the endogenous levels of this compound in mammalian cells. While direct measurement remains a challenge due to its low abundance and rapid metabolic flux, the use of advanced LC-MS/MS techniques, coupled with rigorous and rapid sample preparation, can yield reliable quantitative data. The provided protocols and visualizations serve as a resource for researchers aiming to investigate the role of this compound and the de novo purine synthesis pathway in cellular metabolism, particularly in the context of cancer and other proliferative diseases. Further research is needed to populate the quantitative data for a wider range of cell types and conditions to better understand the regulation and dysregulation of this critical metabolic node.

An In-depth Technical Guide to the Regulation of FAICAR Synthesis and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and degradation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (FAICAR), a critical intermediate in the de novo purine (B94841) biosynthesis pathway. This document details the enzymatic regulation, relevant signaling pathways, and experimental methodologies crucial for research and therapeutic development in this area.

Core Principles of this compound Metabolism

This compound is a key intermediate in the de novo synthesis of purine nucleotides, essential for DNA and RNA synthesis.[1] Its metabolism is primarily governed by the bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC).[2][3]

Synthesis of this compound: The synthesis of this compound is the ninth step in the de novo purine synthesis pathway. It is catalyzed by the AICAR transformylase domain of ATIC, which transfers a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[4]

Degradation of this compound: The primary and immediate metabolic fate of this compound is its conversion to inosine (B1671953) monophosphate (IMP), the final product of the de novo purine synthesis pathway. This reaction is catalyzed by the IMP cyclohydrolase domain of the same bifunctional ATIC enzyme.[2] The rapid channeling of this compound to IMP within the ATIC enzyme complex suggests that alternative degradation pathways for this compound are not a significant part of its metabolism under normal physiological conditions. In vitro studies have shown that the equilibrium of the AICAR transformylase reaction favors the back-conversion of this compound to AICAR; however, the rapid and essentially irreversible cyclization of this compound to IMP drives the overall reaction forward.

Enzymatic Regulation of this compound Metabolism

The regulation of this compound levels is intricately linked to the activity of the bifunctional enzyme ATIC.

ATIC Enzyme Kinetics

The catalytic efficiency of the two domains of ATIC has been characterized in various species. The following tables summarize key kinetic parameters.

Table 1: Kinetic Parameters of AICAR Transformylase Activity of ATIC

SpeciesSubstrateKm (μM)Vmax (U/mg)kcat (s-1)
Homo sapiensAICAR16.8 ± 1.5-2.9 ± 0.1
Cryptococcus neoformansAICAR130 ± 106.7 ± 0.17.5 ± 0.1
Candidatus Liberibacter asiaticusAICAR34.810.56-
Candidatus Liberibacter asiaticus10-formyl-THF146.60.95-

Table 2: Kinetic Parameters of IMP Cyclohydrolase Activity of ATIC

SpeciesSubstrateKm (μM)Vmax (U/mg)kcat (s-1)
Homo sapiensThis compound1.4 ± 0.1--
Cryptococcus neoformansThis compound30 ± 18.6 ± 0.17.7 ± 0.1
Candidatus Liberibacter asiaticusThis compound1.812.87-
Thermococcus kodakarensis (PurO)This compound1.56 ± 0.39-0.48 ± 0.04
Archaeoglobus fulgidus (PurH2)This compound7.8 ± 1.8-1.32 ± 0.14

Note: 1 U = 1 μmol of product formed per minute. kcat is the turnover number.

Inhibitors of ATIC

Several molecules are known to inhibit the enzymatic activities of ATIC.

Table 3: Inhibitors of ATIC

InhibitorTarget DomainKiSpecies
This compoundAICAR Transformylase0.4 ± 0.1 μMHuman
5-amino-4-nitroimidazole ribonucleotideAICAR Transformylase0.7 ± 0.5 μMHuman
4-N-allyl-AICARIMP Cyclohydrolase0.05 ± 0.02 μMHuman
BW1540AICAR Transformylase8 nMHuman
BW2315AICAR Transformylase6 nMHuman
Cyclic hexa-peptideAICAR Transformylase17 μM-
Arginine-tyrosine dipeptide analogueAICAR Transformylase685 nM-
Post-Translational Modifications

The activity of ATIC is also regulated by post-translational modifications (PTMs), which can alter its catalytic efficiency and interaction with other proteins.

  • Phosphorylation: ATIC is known to be phosphorylated on serine and threonine residues. These phosphorylation events, particularly at the dimer interface of the IMP cyclohydrolase domain (Thr182 and Ser190), may disrupt the functional dimer of the enzyme.

  • Ubiquitination: ATIC can be ubiquitinated on several lysine (B10760008) residues. Ubiquitination at Lys66, located in the this compound-binding site, is likely to impede substrate binding and/or the cyclohydrolase activity.

Signaling Pathways Regulating this compound Metabolism

The metabolism of this compound is integrated with cellular signaling networks that respond to energy status and growth signals.

AMPK-mTOR Signaling

The precursor to this compound, AICAR, is an allosteric activator of AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activation of AMPK can lead to the inhibition of the mTOR pathway, which is a central regulator of cell growth and proliferation. This creates a feedback loop where the accumulation of a purine pathway intermediate can signal to halt energy-consuming processes.

AMPK_mTOR_Signaling AICAR AICAR ATIC ATIC AICAR->ATIC Substrate AMPK AMPK AICAR->AMPK Allosteric Activation This compound This compound ATIC->this compound Synthesis mTOR mTOR AMPK->mTOR Inhibition CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Promotion

Figure 1. The interplay between this compound synthesis and AMPK-mTOR signaling.

Insulin (B600854) Signaling

ATIC has been identified as a key player in the insulin signaling pathway. It interacts with the internalized insulin receptor complex and its activity is upregulated by insulin. This suggests a link between nutrient availability (signaled by insulin) and the anabolic process of purine synthesis.

Insulin_Signaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds ATIC ATIC InsulinReceptor->ATIC Upregulates PurineSynthesis De Novo Purine Synthesis ATIC->PurineSynthesis Catalyzes final steps This compound This compound ATIC->this compound Synthesis AICAR AICAR PurineSynthesis->AICAR Produces AICAR->ATIC Substrate

Figure 2. The role of ATIC in the insulin signaling pathway.

Experimental Protocols

Spectrophotometric Assay for AICAR Transformylase Activity

Principle: This assay measures the formation of tetrahydrofolate (THF) from 10-formyl-THF, which is accompanied by an increase in absorbance at 298 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM 2-mercaptoethanol.

  • AICAR stock solution (e.g., 10 mM in water).

  • 10-formyl-THF stock solution (e.g., 1 mM in a suitable buffer, protected from light).

  • Purified ATIC enzyme.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer and AICAR at the desired concentration.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10-formyl-THF.

  • Immediately monitor the increase in absorbance at 298 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of THF.

Spectrophotometric Assay for IMP Cyclohydrolase Activity

Principle: This assay measures the formation of IMP from this compound, which results in an increase in absorbance at 248 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl.

  • This compound stock solution (e.g., 1 mM in water).

  • Purified ATIC enzyme.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer.

  • Add the purified ATIC enzyme to the cuvette.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound at the desired concentration.

  • Monitor the increase in absorbance at 248 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of IMP.

Analysis of ATIC Phosphorylation by Mass Spectrometry

Principle: This method involves the enrichment of phosphopeptides from a digest of ATIC, followed by mass spectrometry to identify the specific sites of phosphorylation.

Workflow:

  • Immunoprecipitation: Isolate ATIC from cell lysates using a specific antibody.

  • SDS-PAGE and In-Gel Digestion: Separate the immunoprecipitated proteins by SDS-PAGE, excise the band corresponding to ATIC, and digest the protein with trypsin.

  • Phosphopeptide Enrichment: Use techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to enrich for phosphopeptides from the digest.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and pinpoint the exact location of the phosphate (B84403) groups.

PTM_Workflow CellLysate Cell Lysate Immunoprecipitation Immunoprecipitation of ATIC CellLysate->Immunoprecipitation SDSPAGE SDS-PAGE Separation Immunoprecipitation->SDSPAGE InGelDigestion In-Gel Tryptic Digestion SDSPAGE->InGelDigestion PhosphoEnrichment Phosphopeptide Enrichment (IMAC or TiO2) InGelDigestion->PhosphoEnrichment LCMSMS LC-MS/MS Analysis PhosphoEnrichment->LCMSMS DataAnalysis Data Analysis and Site Identification LCMSMS->DataAnalysis Ubiquitination_Workflow CellLysis Cell Lysis (Denaturing) IP Immunoprecipitation of ATIC CellLysis->IP WB Western Blotting IP->WB Detect_Ub Probe with Anti-Ubiquitin Ab WB->Detect_Ub Detect_ATIC Probe with Anti-ATIC Ab WB->Detect_ATIC Analysis Analysis of Ubiquitination Detect_Ub->Analysis Detect_ATIC->Analysis

References

Methodological & Application

Application Note: Quantification of FAICAR Levels in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process required for the synthesis of adenosine (B11128) and guanosine (B1672433) nucleotides. These nucleotides are essential for DNA and RNA synthesis, cellular energy storage (ATP, GTP), and signaling pathways. The quantification of this compound and other pathway intermediates can provide valuable insights into cellular proliferation, metabolic dysregulation in diseases such as cancer, and the mechanism of action of drugs that target purine synthesis. This document provides a detailed protocol for the measurement of this compound levels in cultured cells using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific method for metabolite quantification.

Principle

This protocol outlines the extraction of intracellular metabolites from cell culture samples, followed by the quantification of this compound using a targeted LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) approach. The method involves cell lysis, protein precipitation, and separation of metabolites by reverse-phase liquid chromatography, followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high specificity and sensitivity for accurate this compound measurement.

Experimental Protocols

I. Reagents and Materials

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), 80% in water, cooled to -80°C

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (IS): ¹³C₅,¹⁵N₁-FAICAR or other suitable isotopically labeled standard

  • Cell scrapers

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 4°C and >15,000 x g

  • LC-MS system (e.g., Triple Quadrupole Mass Spectrometer)

II. Cell Culture and Sample Preparation

  • Cell Seeding: Plate cells in 6-well plates at a desired density (e.g., 1 x 10⁶ cells/well) and culture under standard conditions. Ensure enough wells are prepared for biological replicates (minimum of 3).

  • Cell Counting: Before harvesting, count the cells from a representative well to determine the cell number for normalization.

  • Metabolite Extraction:

    • Aspirate the culture medium from the wells.

    • Immediately wash the cells twice with 1 mL of ice-cold PBS to remove any extracellular metabolites.

    • Add 500 µL of pre-chilled (-80°C) 80% methanol to each well. This step simultaneously quenches metabolic activity and lyses the cells.

    • Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol solution.

    • Transfer the cell lysate/methanol mixture to a 1.5 mL microcentrifuge tube.

    • Add the internal standard (IS) to each sample at a known concentration.

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate the tubes at -20°C for at least 1 hour to facilitate protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube. Avoid disturbing the protein pellet.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • Resuspend the dried metabolite pellet in 50-100 µL of a suitable buffer for LC-MS analysis (e.g., 5% Acetonitrile in water).

    • Centrifuge the resuspended sample again at 15,000 x g for 10 minutes at 4°C to remove any remaining particulates.

    • Transfer the final supernatant to an LC-MS autosampler vial.

III. LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrument used.

  • LC Separation:

    • Column: A reverse-phase C18 column suitable for polar molecules (e.g., ZIC-pHILIC or a similar HILIC column).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate this compound from other isomers and metabolites. Example:

      • 0-2 min: 95% B

      • 2-10 min: Linear gradient to 50% B

      • 10-12 min: Hold at 50% B

      • 12-15 min: Return to 95% B

      • 15-20 min: Re-equilibration

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • MS Detection (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: A specific precursor-to-product ion transition must be optimized for this compound and the internal standard. For this compound (C₁₀H₁₅N₄O₉P), the precursor ion [M+H]⁺ has a theoretical m/z of 383.07.

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 383.1 → 136.1).

      • Internal Standard: Monitor the corresponding mass shift.

    • Instrument Parameters: Optimize parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) by infusing a pure standard of this compound.

IV. Data Analysis

  • Integrate the peak areas for the this compound and Internal Standard (IS) MRM transitions.

  • Calculate the ratio of the this compound peak area to the IS peak area for each sample.

  • Generate a standard curve using known concentrations of a this compound standard to determine the absolute concentration in the samples.

  • Normalize the final concentration to the cell number determined in step II.2. The final data is typically presented as pmol/10⁶ cells.

Data Presentation

Quantitative results from the LC-MS/MS analysis should be summarized for clear interpretation and comparison.

Sample Group Mean this compound (pmol/10⁶ cells) Standard Deviation N
Control25.43.13
Treatment X150.812.53
Treatment Y18.22.43
Knockdown Z225.121.73

Table 1: Example data table summarizing this compound levels in different experimental groups. Data is presented as the mean of biological replicates (N=3) ± standard deviation.

Visualizations

Pathway Diagram

The diagram below illustrates the position of this compound within the de novo purine biosynthesis pathway. This pathway is crucial for producing the building blocks of DNA and RNA.

DeNovoPurineSynthesis PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARs AICAR AICAR SAICAR->AICAR ADSL This compound This compound AICAR->this compound ATIC IMP IMP This compound->IMP ATIC AMP AMP IMP->AMP GMP GMP IMP->GMP

Figure 1: Position of this compound in the de novo purine synthesis pathway.

Experimental Workflow

The following workflow diagram provides a step-by-step overview of the process for measuring this compound levels in cell culture samples.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing culture 1. Cell Culture (6-well plate) wash 2. Wash with ice-cold PBS culture->wash quench 3. Quench & Lyse (-80°C 80% Methanol) wash->quench scrape 4. Scrape and Collect Lysate quench->scrape precipitate 5. Protein Precipitation (-20°C) scrape->precipitate centrifuge1 6. Centrifuge & Collect Supernatant precipitate->centrifuge1 dry 7. Dry Metabolites centrifuge1->dry resuspend 8. Resuspend in Buffer centrifuge2 9. Final Centrifugation inject 10. Inject into LC-MS/MS System integrate 11. Integrate Peak Areas (this compound / IS) inject->integrate quantify 12. Quantify using Standard Curve normalize 13. Normalize to Cell Number

Figure 2: Workflow for this compound quantification in cultured cells.

Application Notes and Protocols for FAICAR Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formamidoimidazole-4-carboxamide ribotide (FAICAR) is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process for the synthesis of nucleotides. The quantification of intracellular this compound levels can provide valuable insights into the activity of this pathway and the effects of therapeutic agents that target purine metabolism. Dysregulation of this pathway has been implicated in various diseases, including cancer and autoimmune disorders.

These application notes provide a detailed protocol for the quantification of this compound in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocol covers cell culture, metabolite extraction, LC-MS/MS analysis, and data interpretation. Additionally, this document includes a visualization of the de novo purine biosynthesis pathway to provide a contextual understanding of this compound's role.

Signaling Pathway

The de novo purine biosynthesis pathway is a multi-step enzymatic process that synthesizes inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). This compound is the penultimate intermediate in the formation of IMP. The bifunctional enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) catalyzes the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to this compound, and subsequently, the cyclization of this compound to IMP.[1] This pathway is tightly regulated by feedback inhibition from its end-products, ensuring a balanced supply of purine nucleotides for cellular processes such as DNA and RNA synthesis.[2][3]

De_Novo_Purine_Biosynthesis PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL This compound This compound AICAR->this compound ATIC (Transformylase domain) IMP IMP This compound->IMP ATIC (Cyclohydrolase domain) AMP AMP IMP->AMP ADSS/ADSL GMP GMP IMP->GMP IMPDH/GMPS

Caption: De Novo Purine Biosynthesis Pathway.

Experimental Protocols

Protocol 1: Intracellular Metabolite Extraction from Cultured Cells

This protocol is designed for the extraction of polar metabolites, including this compound, from adherent or suspension cells in culture.

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), 80% in water, chilled to -80°C

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge capable of 15,000 x g at 4°C

  • Liquid nitrogen or dry ice/ethanol bath

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate or appropriate culture vessel to achieve 80-90% confluency at the time of extraction. It is recommended to have at least 1 million cells per sample.

  • Metabolism Quenching:

    • For adherent cells: Aspirate the culture medium. Immediately wash the cells twice with ice-cold PBS, aspirating the PBS completely after each wash.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Metabolite Extraction:

    • Add 1 mL of -80°C 80% methanol to each well (for adherent cells) or to the cell pellet (for suspension cells).

    • For adherent cells: Use a cell scraper to detach the cells into the methanol solution.

    • For both cell types: Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes for 30 seconds and incubate at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube. Avoid disturbing the pellet.

  • Sample Storage: The extracted samples can be stored at -80°C until LC-MS/MS analysis.

Protocol 2: this compound Quantification by LC-MS/MS

This protocol outlines a method for the targeted quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Reagents:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid (or an appropriate ion-pairing agent like tributylamine).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound analytical standard (if available for absolute quantification).

LC-MS/MS Method:

  • Chromatographic Separation:

    • The separation of this compound can be achieved using a gradient elution on a C18 column. A typical gradient might be:

      • 0-2 min: 2% B

      • 2-10 min: ramp to 98% B

      • 10-12 min: hold at 98% B

      • 12-12.1 min: return to 2% B

      • 12.1-15 min: re-equilibrate at 2% B

    • The flow rate and gradient should be optimized for the specific column and system used.

  • Mass Spectrometry Detection:

    • This compound has a chemical formula of C10H15N4O9P and a molar mass of 366.223 g/mol .[4]

    • The mass spectrometer should be operated in positive or negative ion mode, which needs to be optimized. Based on the structure, negative ion mode is likely to be more sensitive.

    • The precursor ion ([M-H]⁻) for this compound would have a theoretical m/z of 365.05.

    • Based on fragmentation patterns of similar purine intermediates, characteristic product ions for this compound can be selected for MRM transitions.[3] The fragmentation of the glycosidic bond is a common event for such molecules.

    • Proposed MRM Transitions for this compound (Negative Ion Mode):

      • Quantifier: The most intense and specific fragment.

      • Qualifier: A second, specific fragment to confirm identity.

    • The collision energy for each transition must be optimized to achieve the best signal intensity.

Data Analysis and Quantification:

  • Peak Integration: Integrate the peak areas of the quantifier and qualifier MRM transitions for this compound in each sample using the instrument's software.

  • Relative Quantification: For relative quantification, compare the peak area of this compound across different experimental conditions. Normalization to cell number or total protein content is recommended.

  • Absolute Quantification: For absolute quantification, a calibration curve must be generated using a serial dilution of a this compound analytical standard of known concentration. The concentration of this compound in the samples can then be determined from this curve.

Data Presentation

Quantitative data for this compound levels should be summarized in a clear and structured table for easy comparison between different experimental groups.

Table 1: Relative Quantification of Intracellular this compound Levels

Sample GroupMean Peak Area (Quantifier)Standard Deviationp-value (vs. Control)
Control1.5 x 10^60.2 x 10^6-
Treatment A3.2 x 10^60.4 x 10^6<0.01
Treatment B0.8 x 10^60.1 x 10^6<0.05

Workflow Visualization

The experimental workflow for this compound quantification can be visualized to provide a clear overview of the process from sample preparation to data analysis.

FAICAR_Quantification_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis CellCulture Cell Culture (Adherent or Suspension) Quenching Metabolism Quenching (Ice-cold PBS wash) CellCulture->Quenching Extraction Metabolite Extraction (-80°C 80% Methanol) Quenching->Extraction Centrifugation Centrifugation (Pellet debris) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (Reversed-Phase C18) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification (Relative or Absolute) PeakIntegration->Quantification DataReporting Data Reporting Quantification->DataReporting

Caption: Experimental Workflow for this compound Quantification.

References

Application Notes and Protocols: Tracing Faecalibacterium prausnitzii Metabolism with Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faecalibacterium prausnitzii is a key commensal bacterium in the human gut microbiome, recognized for its anti-inflammatory properties and its role in maintaining intestinal health.[1][2][3] A primary mechanism behind its beneficial effects is the production of butyrate (B1204436), a short-chain fatty acid that serves as a vital energy source for colonocytes and modulates host immune responses.[2][4] Understanding the metabolic pathways of F. prausnitzii is crucial for developing novel therapeutic strategies targeting gut health. Stable isotope tracing is a powerful technique to elucidate these metabolic fluxes in detail.

These application notes provide an overview and detailed protocols for using stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to trace the metabolic activities of F. prausnitzii. By labeling key substrates, researchers can track their incorporation into various metabolic end-products, thereby mapping pathway activity and identifying potential targets for modulation.

Key Metabolic Pathways in Faecalibacterium prausnitzii

F. prausnitzii possesses a versatile metabolism centered around the fermentation of dietary carbohydrates. Key metabolic features include:

  • Carbohydrate Utilization: It can metabolize a range of carbohydrates, including glucose, fructose, and complex polysaccharides like inulin (B196767) and pectin.

  • Butyrate Production: A hallmark of F. prausnitzii is its ability to produce butyrate, primarily through the acetyl-CoA and butyryl-CoA pathway. Acetate (B1210297) is a crucial co-substrate for efficient butyrate synthesis.

  • Amino Acid Metabolism: The bacterium requires certain amino acids for growth and can synthesize others.

  • Cross-feeding Interactions: F. prausnitzii often engages in metabolic cross-feeding with other gut bacteria, such as Bifidobacterium species, which can provide substrates like acetate that enhance its butyrate production.

Below is a generalized diagram of the central carbon metabolism in F. prausnitzii, highlighting the pathway to butyrate production.

Faecalibacterium_Metabolism Carbohydrates Dietary Carbohydrates (e.g., Glucose, Fructose) Pyruvate Pyruvate Carbohydrates->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ButyrylCoA Butyryl-CoA AcetoacetylCoA->ButyrylCoA Butyrate Butyrate ButyrylCoA->Butyrate Acetate_in Acetate (from cross-feeding) Acetate_path Acetate Acetate_in->Acetate_path Acetate_path->AcetylCoA

Core metabolic pathway of F. prausnitzii leading to butyrate production.

Application 1: Tracing Butyrate Production from Labeled Glucose

This protocol outlines the use of ¹³C-labeled glucose to quantify its contribution to butyrate synthesis in F. prausnitzii.

Experimental Workflow

Glucose_Tracing_Workflow Culture 1. Culture F. prausnitzii anaerobically in defined medium with [U-¹³C₆]-glucose Incubate 2. Incubate under anaerobic conditions Culture->Incubate Harvest 3. Harvest supernatant at different time points Incubate->Harvest Extract 4. Extract short-chain fatty acids (SCFAs) Harvest->Extract Analyze 5. Analyze by GC-MS or LC-MS to determine ¹³C enrichment in butyrate Extract->Analyze

Workflow for ¹³C-glucose tracing of butyrate production.
Detailed Protocol

1. Bacterial Culture and Labeling:

  • Prepare a chemically defined medium (CDM) for F. prausnitzii. A suitable medium composition can be adapted from published studies.

  • Substitute unlabeled glucose with uniformly labeled [U-¹³C₆]-glucose at a final concentration of 10-20 mM.

  • Inoculate the medium with an actively growing culture of F. prausnitzii A2-165 (or other desired strain) in an anaerobic chamber.

  • Incubate cultures at 37°C under strict anaerobic conditions (e.g., 85% N₂, 10% CO₂, 5% H₂).

2. Sample Collection:

  • At various time points (e.g., 0, 6, 12, 24, and 48 hours), aseptically collect aliquots of the culture.

  • Centrifuge the aliquots at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant for SCFA analysis and store at -80°C until further processing.

3. SCFA Extraction:

  • To 500 µL of supernatant, add 100 µL of an internal standard solution (e.g., 2-ethylbutyric acid).

  • Acidify the sample with 50 µL of 50% H₂SO₄.

  • Add 1 mL of diethyl ether and vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Transfer the ether layer to a new vial for analysis.

4. GC-MS Analysis:

  • Analyze the extracted SCFAs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable column for SCFA separation (e.g., a fused-silica capillary column).

  • The mass spectrometer will detect the mass-to-charge ratio (m/z) of the butyrate fragments, allowing for the quantification of ¹²C-butyrate and ¹³C-labeled butyrate isotopologues.

Data Presentation
Time (hours)Total Butyrate (mM)¹³C-Butyrate Enrichment (%)
00.00.0
62.535.2
128.178.9
2415.695.1
4818.296.5
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application 2: Tracing Amino Acid Metabolism with Labeled Nitrogen

This protocol uses ¹⁵N-labeled ammonia (B1221849) to trace the synthesis of amino acids in F. prausnitzii.

Experimental Workflow

Nitrogen_Tracing_Workflow Culture 1. Culture F. prausnitzii anaerobically in defined medium with ¹⁵NH₄Cl Incubate 2. Incubate under anaerobic conditions until mid-log phase Culture->Incubate Harvest 3. Harvest cell pellets Incubate->Harvest Hydrolyze 4. Hydrolyze cellular proteins to release amino acids Harvest->Hydrolyze Derivatize 5. Derivatize amino acids for GC-MS analysis Hydrolyze->Derivatize Analyze 6. Analyze by GC-MS to determine ¹⁵N enrichment in amino acids Derivatize->Analyze

Workflow for ¹⁵N tracing of amino acid synthesis.
Detailed Protocol

1. Bacterial Culture and Labeling:

  • Prepare a CDM for F. prausnitzii where the primary nitrogen source, ammonium (B1175870) chloride (NH₄Cl), is replaced with ¹⁵NH₄Cl.

  • Inoculate the medium with an actively growing culture of F. prausnitzii.

  • Incubate cultures at 37°C under strict anaerobic conditions until the mid-logarithmic growth phase is reached.

2. Cell Harvesting and Protein Hydrolysis:

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with a cold phosphate-buffered saline (PBS) to remove any residual labeled medium.

  • Hydrolyze the cellular proteins by resuspending the pellet in 6 M HCl and incubating at 110°C for 24 hours.

  • Dry the hydrolysate under a stream of nitrogen gas.

3. Amino Acid Derivatization and Analysis:

  • Resuspend the dried hydrolysate in a suitable solvent.

  • Derivatize the amino acids to make them volatile for GC-MS analysis (e.g., using TBDMS).

  • Analyze the derivatized amino acids by GC-MS to determine the incorporation of ¹⁵N into each amino acid.

Data Presentation
Amino Acid¹⁵N Enrichment (%)
Alanine92.3
Aspartate95.1
Glutamate96.8
Leucine (B10760876)5.6
Proline88.4
Note: The data presented in this table is hypothetical and for illustrative purposes only. Low enrichment in essential amino acids like leucine would be expected if they are not synthesized de novo.

Concluding Remarks

The application of stable isotope tracing provides a dynamic view of the metabolic processes within Faecalibacterium prausnitzii. By employing the protocols outlined above, researchers can gain valuable insights into how this beneficial bacterium utilizes nutrients to produce key metabolites like butyrate and synthesizes essential cellular components. This knowledge is fundamental for the development of prebiotics, probiotics, and other therapeutic interventions aimed at enhancing the beneficial functions of F. prausnitzii in the human gut.

References

Application Notes and Protocols for the Synthesis of Radiolabeled FAICAR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

5-Formamidoimidazole-4-carboxamide ribotide (FAICAR) is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process for the production of the building blocks of DNA and RNA.[1][2][3] The radiolabeling of this compound provides a powerful tool for researchers to trace and quantify the flux through this pathway, enabling detailed studies of cellular metabolism, drug efficacy, and the mechanisms of action of therapeutic agents that target purine synthesis.

Radiolabeled this compound can be utilized in various applications, including:

  • Metabolic Flux Analysis: Quantifying the rate of de novo purine synthesis in cancer cells, which often exhibit upregulated metabolic pathways to support rapid proliferation.

  • Enzyme Kinetics and Inhibition Studies: Serving as a substrate in assays for IMP cyclohydrolase, the enzyme that catalyzes the subsequent step in the pathway, to screen for and characterize inhibitors.[3][4]

  • Drug Development: Evaluating the in-cell or in-vivo efficacy of drugs that target enzymes upstream of this compound formation, such as phosphoribosylaminoimidazolecarboxamide formyltransferase (AICAR transformylase).

  • Cellular Imaging: Although less common for intermediates like this compound, highly sensitive imaging techniques could potentially visualize its distribution within cellular compartments.

Given the complexity of multi-step chemical synthesis, an enzymatic approach is the preferred method for preparing radiolabeled this compound. This method offers high specificity and efficiency, typically resulting in a product with high radiochemical purity. The following protocols describe the enzymatic synthesis of [¹⁴C]-FAICAR from a commercially available radiolabeled precursor.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [¹⁴C]-FAICAR from [¹⁴C]-AICAR

This protocol details the conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to this compound using the enzyme AICAR transformylase. The formyl group is transferred from a cofactor, 10-formyltetrahydrofolate (10-CHO-THF). The radiolabel is incorporated via the use of [¹⁴C]-labeled AICAR.

Materials:

  • [¹⁴C]-AICAR (specific activity ≥ 50 mCi/mmol)

  • Recombinant human AICAR transformylase (part of the bifunctional enzyme ATIC)

  • 10-formyltetrahydrofolate (10-CHO-THF)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • Reaction quenching solution (e.g., 1 M HCl)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Tris-HCl buffer (to a final volume of 100 µL)

    • KCl (to a final concentration of 50 mM)

    • MgCl₂ (to a final concentration of 10 mM)

    • DTT (to a final concentration of 1 mM)

    • 10-CHO-THF (to a final concentration of 200 µM)

    • [¹⁴C]-AICAR (to a final concentration of 10 µM, providing sufficient radioactivity for detection)

  • Enzyme Addition: Initiate the reaction by adding recombinant AICAR transformylase to a final concentration of 1 µg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 1 M HCl.

  • Analysis and Purification:

    • Spot a small aliquot of the reaction mixture onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., n-butanol:acetic acid:water, 12:3:5).

    • Visualize the separated spots of [¹⁴C]-AICAR and [¹⁴C]-FAICAR using a phosphorimager or by scraping the silica and performing liquid scintillation counting.

    • For purification, the remainder of the reaction mixture can be subjected to high-performance liquid chromatography (HPLC) using an appropriate column and gradient.

Data Presentation

The following table summarizes typical quantitative data expected from the enzymatic synthesis of [¹⁴C]-FAICAR.

ParameterValueNotes
Starting Material[¹⁴C]-AICARSpecific activity: 55 mCi/mmol
EnzymeRecombinant Human ATICConcentration: 1 µg/mL
Reaction Time30 minutesAt 37°C
Radiochemical Yield> 90%Determined by TLC and liquid scintillation counting
Radiochemical Purity> 95%After HPLC purification
Specific Activity55 mCi/mmolAssuming complete conversion of the substrate

Visualizations

Diagram 1: De Novo Purine Biosynthesis Pathway

purine_biosynthesis cluster_pathway De Novo Purine Biosynthesis cluster_cofactors Cofactors PRPP PRPP PRA PRA PRPP->PRA purF GAR GAR PRA->GAR purD FGAR FGAR GAR->FGAR purN FGAM FGAM FGAR->FGAM purL AIR AIR FGAM->AIR purM CAIR CAIR AIR->CAIR purE SAICAR SAICAR CAIR->SAICAR purC AICAR AICAR SAICAR->AICAR purB This compound [¹⁴C]-FAICAR AICAR->this compound ATIC (Transformylase) IMP IMP This compound->IMP ATIC (Cyclohydrolase) THF THF This compound->THF Released C14_AICAR [¹⁴C]-AICAR CHO_THF 10-CHO-THF CHO_THF->AICAR Formyl Donor

Caption: Enzymatic conversion of [¹⁴C]-AICAR to [¹⁴C]-FAICAR within the purine pathway.

Diagram 2: Experimental Workflow for [¹⁴C]-FAICAR Synthesis

experimental_workflow cluster_analysis Analysis & Purification start Start setup Prepare Reaction Mixture (Buffer, Cofactors, [¹⁴C]-AICAR) start->setup add_enzyme Add AICAR Transformylase (ATIC) setup->add_enzyme incubate Incubate at 37°C add_enzyme->incubate quench Quench Reaction (e.g., 1M HCl) incubate->quench tlc TLC Analysis for Conversion quench->tlc hplc HPLC Purification tlc->hplc end Purified [¹⁴C]-FAICAR hplc->end

Caption: Workflow for enzymatic synthesis and purification of radiolabeled this compound.

References

Application Notes and Protocols for Studying Metabolic Disorders via the FAICAR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. A key area of investigation in understanding and treating these conditions is the intricate network of cellular metabolic pathways. One such pathway of interest is the de novo purine (B94841) biosynthesis pathway, an essential route for the production of nucleotides. Within this pathway, 5-formamidoimidazole-4-carboxamide ribotide (FAICAR) serves as a critical intermediate.

While direct modulation of this compound is not a common experimental approach, its precursor, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), and its cell-permeable form, acadesine (B1665397) (AICA riboside), are widely utilized as pharmacological activators of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and its activation has profound effects on glucose and lipid metabolism. Therefore, by using AICAR to manipulate the pathway upstream of this compound, researchers can investigate key metabolic processes relevant to a range of disorders.

These application notes provide an overview of the role of the this compound-related pathway in metabolic disorders and detailed protocols for utilizing AICAR as a tool to probe these complex systems.

Signaling Pathways

The study of this compound in the context of metabolic disorders is intrinsically linked to two key pathways: the de novo purine biosynthesis pathway and the AMPK signaling cascade.

De Novo Purine Biosynthesis Pathway

This compound is an intermediate in the multi-step enzymatic pathway that synthesizes inosine (B1671953) monophosphate (IMP), the precursor for adenosine (B11128) and guanosine (B1672433) nucleotides. The final steps of this pathway involve the conversion of AICAR to this compound, which is then cyclized to form IMP. This pathway is crucial for cell growth, proliferation, and function.

de_novo_purine_synthesis PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR This compound This compound AICAR->this compound ATIC (formyltransferase) IMP IMP This compound->IMP ATIC (cyclohydrolase)

De Novo Purine Biosynthesis Pathway Leading to IMP.
AMPK Signaling Pathway

AICAR, upon entering the cell, is phosphorylated to ZMP (AICAR monophosphate), which mimics AMP and allosterically activates AMPK. Activated AMPK initiates a signaling cascade that promotes catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. This has significant implications for metabolic health.

AMPK_signaling cluster_cell Cell cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) AICAR_ext AICAR (Acadesine) (extracellular) AICAR_int AICAR AICAR_ext->AICAR_int Adenosine Transporter ZMP ZMP AICAR_int->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK Activation FattyAcid_Synth Fatty Acid Synthesis AMPK->FattyAcid_Synth Inhibition Cholesterol_Synth Cholesterol Synthesis AMPK->Cholesterol_Synth Inhibition Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibition Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Activation FattyAcid_Ox Fatty Acid Oxidation AMPK->FattyAcid_Ox Activation Glycolysis Glycolysis AMPK->Glycolysis Activation

AICAR-Mediated Activation of the AMPK Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of AICAR on key metabolic parameters as reported in various studies. These data highlight the potential of targeting this pathway for therapeutic intervention in metabolic disorders.

Table 1: Effects of AICAR on Glucose Metabolism

ParameterModel SystemAICAR Concentration/DoseIncubation/Treatment TimeObserved Effect
Glucose OxidationResting rat soleus muscle2 mM60 min+105% (low fatty acid) to +170% (high fatty acid) increase.[1]
Glucose UptakeInsulin-resistant rat white muscleIn vivo injection46 minSignificant increase in glucose uptake.
Plasma GlucoseRatsIn vivo injection30 min - 8 h~35% decrease.[2]
Insulin-Stimulated Glucose Uptake3T3-L1 adipocytesNot specifiedNot specifiedReduced to 62% of control.[3]

Table 2: Effects of AICAR on Lipid Metabolism

ParameterModel SystemAICAR Concentration/DoseIncubation/Treatment TimeObserved Effect
Fatty Acid OxidationResting rat soleus muscle2 mM60 min+33% (low fatty acid) to +36% (high fatty acid) increase.[1]
Fatty Acid OxidationHuman umbilical vein endothelial cellsNot specifiedNot specifiedIncreased fatty acid oxidation.
Plasma TriglyceridesObese Zucker rats0.5 mg/g body wt7 weeksSignificantly reduced.[2]
Plasma Free Fatty AcidsObese Zucker rats0.5 mg/g body wt7 weeksSignificantly reduced.

Experimental Protocols

The following are detailed protocols for key experiments to assess the metabolic effects of AICAR.

Protocol 1: Assessment of AMPK Activation by Western Blotting

This protocol details the steps to determine the phosphorylation status of AMPK at Threonine 172 (Thr172), a key marker of its activation, in cells treated with AICAR.

Materials:

  • Cell line of interest (e.g., 3T3-L1 adipocytes, C2C12 myotubes)

  • Cell culture medium and supplements

  • AICAR (Acadesine)

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in appropriate multi-well plates.

    • Treat cells with varying concentrations of AICAR (e.g., 0.5-2 mM) for a specified time (e.g., 30-60 minutes). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer containing phosphatase and protease inhibitors to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-AMPKα (Thr172) (typically 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the relative activation of AMPK.

Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay

This protocol measures the rate of glucose uptake in cultured cells treated with AICAR.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12) in a 96-well plate

  • AICAR

  • Insulin (B600854) (for stimulated uptake)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-Deoxy-[³H]-glucose or a non-radioactive 2-DG assay kit

  • Acidic Lysis Buffer

  • Scintillation counter or microplate reader

Procedure:

  • Cell Preparation and Treatment:

    • Differentiate cells in a 96-well plate.

    • Serum-starve the cells for 2-4 hours in serum-free medium.

    • Wash cells with KRPH buffer.

    • Pre-incubate cells with or without AICAR (e.g., 2 mM) for 30-60 minutes.

    • For insulin-stimulated uptake, add insulin (e.g., 100 nM) for the final 20 minutes of the pre-incubation.

  • Glucose Uptake:

    • Initiate glucose uptake by adding KRPH buffer containing 2-deoxy-[³H]-glucose (or non-radioactive 2-DG) to each well.

    • Incubate for 5-10 minutes at 37°C.

  • Termination and Lysis:

    • Stop the uptake by aspirating the glucose solution and washing the cells three times with ice-cold PBS.

    • Lyse the cells by adding an acidic lysis buffer and incubating for 20 minutes at 37°C.

  • Measurement:

    • For radioactive assays, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For colorimetric or fluorometric assays, follow the kit manufacturer's instructions for measuring the accumulated 2-DG-6-phosphate.

  • Data Analysis:

    • Normalize the glucose uptake values to the protein concentration in each well.

    • Compare the glucose uptake rates between different treatment groups.

Protocol 3: Fatty Acid Oxidation (FAO) Assay

This protocol measures the rate of fatty acid oxidation in cultured cells treated with AICAR using a radiometric method.

Materials:

  • Cultured cells (e.g., C2C12 myotubes, primary hepatocytes) in a 24-well plate

  • AICAR

  • [¹⁴C]-Palmitate complexed to BSA

  • Incubation medium (e.g., DMEM with L-carnitine)

  • Perchloric acid (PCA)

  • Scintillation fluid

Procedure:

  • Cell Preparation and Treatment:

    • Culture cells to confluency in a 24-well plate.

    • Pre-incubate cells with or without AICAR (e.g., 0.5-2 mM) in incubation medium for the desired time (e.g., 1-2 hours).

  • Fatty Acid Oxidation:

    • Initiate the assay by adding incubation medium containing [¹⁴C]-palmitate-BSA to each well.

    • Incubate for 1-2 hours at 37°C.

  • Measurement of ¹⁴CO₂ (Complete Oxidation):

    • At the end of the incubation, add a small piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH) to a suspended center well.

    • Seal the wells and inject PCA to stop the reaction and release dissolved ¹⁴CO₂.

    • Incubate for 1-2 hours to allow for complete trapping of ¹⁴CO₂.

    • Transfer the filter paper to a scintillation vial and measure radioactivity.

  • Measurement of Acid-Soluble Metabolites (Incomplete Oxidation):

    • After removing the medium for ¹⁴CO₂ measurement, wash the cells with PBS.

    • Lyse the cells and precipitate the protein with PCA.

    • Centrifuge the lysate and measure the radioactivity in the acid-soluble supernatant.

  • Data Analysis:

    • Calculate the rate of fatty acid oxidation based on the specific activity of the [¹⁴C]-palmitate and normalize to protein content.

    • Compare the rates between different treatment groups.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the effects of AICAR on cellular metabolism.

experimental_workflow cluster_assays Metabolic Assays start Start: Cell Culture treatment Treatment with AICAR (and/or other compounds) start->treatment glucose_uptake Glucose Uptake Assay treatment->glucose_uptake fao_assay Fatty Acid Oxidation Assay treatment->fao_assay western_blot Western Blot for AMPK Activation treatment->western_blot metabolomics Metabolomics Analysis (e.g., LC-MS/MS) treatment->metabolomics data_analysis Data Analysis and Interpretation glucose_uptake->data_analysis fao_assay->data_analysis western_blot->data_analysis metabolomics->data_analysis conclusion Conclusion data_analysis->conclusion

General Experimental Workflow.

References

Troubleshooting & Optimization

Faicar instability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Faicar (5-Formamidoimidazole-4-carboxamide ribotide). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month. To prevent degradation, it is advisable to store solutions under an inert nitrogen atmosphere.

Q2: I am observing a rapid loss of this compound in my aqueous buffer. What could be the cause?

A2: this compound is an intermediate in the de novo purine (B94841) biosynthesis pathway and is enzymatically converted to inosine (B1671953) monophosphate (IMP). This conversion is highly favorable, suggesting that this compound may be inherently unstable in solution. The instability could be due to several factors:

  • pH of the buffer: Ribonucleotides, like this compound, can be susceptible to hydrolysis, which is often pH-dependent. Acidic or alkaline conditions can accelerate the degradation of the phosphodiester and N-glycosidic bonds.

  • Enzymatic contamination: If your experimental system contains cellular lysates or other biological components, residual enzymatic activity from proteins like ATIC (AICAR transformylase/IMP cyclohydrolase) could be converting this compound to IMP.

  • Presence of divalent cations: Metal ions can catalyze the hydrolysis of phosphate (B84403) esters.

Q3: What are the likely degradation products of this compound?

A3: Based on its structure and metabolic pathway, the primary degradation products of this compound are likely to be:

  • AICAR (5-Aminoimidazole-4-carboxamide ribotide): The enzymatic conversion of AICAR to this compound is reversible and thermodynamically unfavorable. Thus, in solution, this compound may revert to AICAR.

  • IMP (Inosine monophosphate): This is the product of the subsequent step in the de novo purine synthesis pathway, formed by the cyclization of this compound.

  • Hydrolysis products: Degradation may also occur through the cleavage of the glycosidic bond, separating the formamidoimidazole-carboxamide base from the ribose phosphate moiety, or through the hydrolysis of the phosphate group.

Q4: How can I improve the stability of this compound in my experimental solutions?

A4: To enhance the stability of this compound in solution, consider the following:

  • Buffer selection: Use a buffer system that maintains a pH between 4 and 5, as the phosphodiester bonds in RNA are generally most stable in this range.[1]

  • Temperature control: Prepare and use this compound solutions at low temperatures (e.g., on ice) to minimize thermal degradation.

  • Use of stabilizing excipients: The addition of certain excipients can help stabilize nucleotide solutions.[2][3] Consider the use of:

    • Cryoprotectants/Bulking agents: Sugars like sucrose (B13894) or trehalose, and polyols such as mannitol (B672) or sorbitol, can help maintain the structural integrity of molecules, especially during freeze-thaw cycles.

    • Amino acids: Arginine and glycine (B1666218) can help reduce intermolecular interactions and improve stability.

  • Chelating agents: If metal ion-catalyzed hydrolysis is suspected, the addition of a chelating agent like EDTA may be beneficial.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays using this compound.
Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound solutions for each experiment. Assess the purity of the this compound stock solution using HPLC-UV before use.
Incorrect Concentration Re-verify the concentration of the this compound stock solution. Ensure accurate pipetting and dilution.
Buffer Incompatibility Check the pH and composition of the assay buffer. Ensure it is within the optimal range for both the enzyme and this compound stability.
Issue 2: Unexpected peaks in chromatography (HPLC/LC-MS) of this compound samples.
Possible Cause Troubleshooting Step
Degradation Products The primary suspect for an additional peak is AICAR, due to the reversible nature of this compound's synthesis. Other possibilities include IMP and hydrolysis products. Run standards of potential degradants (AICAR, IMP) to confirm their identity.
Contamination Ensure all glassware and solvents are clean. Analyze a blank sample (solvent only) to rule out system contamination.
Matrix Effects (LC-MS) If working with complex biological samples, matrix components can interfere with the analysis. Optimize the sample preparation method, for example, by using solid-phase extraction.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Notes
Solid-20°C≥ 2 yearsStore in a desiccated environment.
In Solvent-80°CUp to 6 monthsPurge with an inert gas like nitrogen.
-20°CUp to 1 monthPurge with an inert gas like nitrogen.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Purity and Stability Assessment

This protocol provides a general method for analyzing this compound and its potential degradation products. Method optimization may be required for specific applications.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1 M phosphate buffer with an ion-pairing agent such as tetrabutylammonium (B224687) hydrogen sulfate, pH adjusted to 6.0.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas all mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution: A linear gradient from 2% to 30% Mobile Phase B over 30 minutes.

4. Sample Preparation:

  • Dissolve this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • For stability studies, incubate the this compound solution under the desired stress conditions (e.g., different pH, temperature).

  • At specified time points, withdraw aliquots, dilute if necessary, and inject into the HPLC system.

5. Data Analysis:

  • Identify peaks by comparing retention times with those of reference standards (this compound, AICAR, IMP).

  • Quantify the amount of this compound and its degradation products by integrating the peak areas.

  • Calculate the percentage of this compound remaining at each time point to determine its stability.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for various time points (e.g., 1, 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for various time points. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for various time points.

  • Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 60°C and 80°C) for various time points.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for various time points. A control sample should be kept in the dark.

3. Analysis:

  • At each time point, analyze the stressed samples using the HPLC-UV method described in Protocol 1.

  • For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed.

Visualizations

Faicar_Signaling_Pathway PRPP PRPP AICAR AICAR PRPP->AICAR Multiple Steps This compound This compound AICAR->this compound ATIC (AICAR Transformylase) This compound->AICAR Reversible IMP IMP This compound->IMP ATIC (IMP Cyclohydrolase) inv1 IMP->inv1 AMP AMP GMP GMP inv1->AMP ADSS/ADSL inv1->GMP IMPDH/GMPS inv2

Caption: De novo purine synthesis pathway highlighting this compound.

Experimental_Workflow start Start: this compound Sample prep Prepare Solution (e.g., 1 mg/mL) start->prep stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Collect Aliquots at Time Points stress->sample Forced Degradation hplc HPLC-UV Analysis sample->hplc lcms LC-MS for Unknowns hplc->lcms If needed data Data Analysis: - Purity - Degradation Rate hplc->data end End: Stability Profile data->end

Caption: Workflow for this compound stability testing.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for enzymatic assays commonly employed in gastrointestinal research, with a focus on applications relevant to rectal biology and associated conditions.

Frequently Asked Questions (FAQs)

Q1: What are the critical initial steps before starting an enzymatic assay on rectal tissue samples?

A1: Proper sample collection and preparation are paramount. This includes rapid tissue harvesting to minimize degradation, immediate snap-freezing in liquid nitrogen, and storage at -80°C. For enzymatic assays, tissue homogenization should be performed on ice in a buffer containing protease and phosphatase inhibitors to preserve enzyme activity. The choice of buffer and detergent is also critical and should be optimized for the specific enzyme of interest.

Q2: How can I be sure my enzyme is active and the assay is working?

A2: Always include positive and negative controls in your experimental setup. A positive control can be a purified, active form of the enzyme or a cell/tissue known to have high enzymatic activity. A negative control could be a sample without the enzyme, a heat-inactivated enzyme, or a sample with a known inhibitor of the enzyme. The positive control should yield a strong signal, while the negative control should show little to no activity.

Q3: What are the common causes of high background noise in my enzymatic assay?

A3: High background noise can originate from several sources, including non-specific binding of the substrate or detection antibody, substrate instability leading to spontaneous breakdown, or contamination of reagents. To mitigate this, ensure all reagents are fresh and of high purity, and consider using a blocking agent if using an antibody-based detection method. Running a "no enzyme" control can help identify the source of the background.

Q4: My results are not reproducible. What are the likely causes?

A4: Lack of reproducibility is often due to inconsistent experimental conditions. Key factors to standardize include incubation times and temperatures, reagent concentrations, pipetting accuracy, and the quality of the tissue homogenates. It is also crucial to ensure that the assay is being performed in the linear range, where the reaction rate is proportional to the enzyme concentration.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your enzymatic assays.

Problem 1: No or Very Low Enzyme Activity
Potential Cause Recommended Solution
Inactive Enzyme Ensure proper storage and handling of the enzyme and tissue samples. Avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions Optimize pH, temperature, and ionic strength of the assay buffer for your specific enzyme.
Presence of Inhibitors Include chelating agents like EDTA in your homogenization buffer if your enzyme is sensitive to metal ion inhibition.
Substrate Degradation Prepare substrate solutions fresh before each experiment and store them as recommended by the manufacturer.
Problem 2: High Variability Between Replicates
Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to add to all wells.
Inconsistent Incubation Times Use a multichannel pipette or a repeating pipette to start and stop reactions at precise intervals.
Temperature Fluctuations Ensure uniform temperature across your plate by using a water bath or a reliable incubator.
Inhomogeneous Sample Ensure tissue homogenates are thoroughly mixed before aliquoting.
Problem 3: Non-Linear Reaction Rate
Potential Cause Recommended Solution
Substrate Depletion Decrease the incubation time or reduce the amount of enzyme to ensure the reaction remains in the initial velocity phase.
Enzyme Instability Perform the assay at a lower temperature or add stabilizing agents like glycerol (B35011) or BSA to the buffer.
Product Inhibition Measure the reaction at earlier time points before the product concentration becomes high enough to inhibit the enzyme.

Experimental Protocols & Visualizations

General Workflow for an Enzyme Activity Assay

The following diagram illustrates a typical workflow for measuring enzyme activity in tissue samples.

G General Enzymatic Assay Workflow A Tissue Homogenization (with protease inhibitors) B Protein Quantification (e.g., Bradford, BCA) A->B D Reaction Initiation (Add tissue homogenate) B->D C Assay Preparation (Master Mix: Buffer, Substrate) C->D E Incubation (Controlled Time & Temperature) D->E F Reaction Termination (e.g., Stop Solution, Heat) E->F G Signal Detection (e.g., Spectrophotometer, Fluorometer) F->G H Data Analysis (Calculate enzyme activity) G->H

Caption: A typical workflow for an enzymatic assay.

Example Signaling Pathway: Acetylcholine in Rectal Smooth Muscle Contraction

Enzymatic assays are often used to study the activity of key enzymes in signaling pathways. For instance, acetylcholinesterase (AChE) activity is crucial in regulating smooth muscle contraction in the rectum.

G Simplified Acetylcholine Signaling in Rectal Smooth Muscle cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Smooth Muscle Cell A Acetylcholine (ACh) Release B ACh A->B C Acetylcholinesterase (AChE) (Enzyme of Interest) B->C Hydrolysis by D Muscarinic Receptor B->D Binds E G-protein Activation D->E F Downstream Signaling (e.g., Ca2+ release) E->F G Muscle Contraction F->G

Caption: Acetylcholine signaling pathway.

Technical Support Center: Optimizing AICAR Concentration for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Faicar" in the query is likely a typographical error for AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside), a widely used activator of AMP-activated protein kinase (AMPK) in cell-based experiments.[1][2] This guide will focus on AICAR, a cell-permeable nucleoside that, once inside the cell, is phosphorylated to become ZMP (AICAR monophosphate), an analog of AMP that activates the AMPK pathway.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is AICAR and how does it work?

A1: AICAR (Acadesine) is an adenosine (B11128) monophosphate (AMP) analog that can enter cells.[3] Inside the cell, it is converted by adenosine kinase into ZMP, which mimics AMP. ZMP allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK initiates energy-conserving processes, such as enhancing glucose uptake and fatty acid oxidation, while inhibiting energy-consuming pathways like protein synthesis.

Q2: What is the typical concentration range for AICAR in cell culture experiments?

A2: The effective concentration of AICAR can vary significantly depending on the cell type, experimental duration, and desired outcome. However, a general working range is between 0.5 mM and 2 mM . It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store an AICAR stock solution?

A3: AICAR is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile deionized water or DMSO. For example, to create a 75 mM stock, you can dissolve 25 mg of AICAR in 1.29 ml of sterile water. Gentle warming at 37°C and vortexing may be necessary to ensure it fully dissolves. Store lyophilized AICAR frozen (−20°C for short-term, −80°C for long-term). Reconstituted solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored refrigerated (2–8°C) and protected from light.

Q4: Does AICAR have effects independent of AMPK?

A4: Yes. While AICAR is widely used as an AMPK activator, it can have AMPK-independent or "off-target" effects, especially at higher concentrations. These can include disruption of nucleotide homeostasis and inhibition of the mTOR signaling pathway independent of AMPK status. Therefore, it is crucial to include appropriate controls, such as using AMPK knockout/knockdown cells or a more specific AMPK activator, to confirm that the observed effects are truly AMPK-dependent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No AMPK activation observed (e.g., no increase in phospho-AMPK or phospho-ACC). 1. Suboptimal AICAR concentration: The concentration may be too low for the specific cell type. 2. Insufficient incubation time: Activation of AMPK can be time-dependent. 3. Cell type resistance: Some cell lines are less responsive to AICAR. 4. Serum starvation effects: Serum starvation itself can sometimes increase basal pAMPK levels, masking the effect of AICAR. 5. Reagent degradation: Improper storage of AICAR stock solution.1. Perform a dose-response experiment (e.g., 0.1 mM to 2 mM) to find the optimal concentration. 2. Conduct a time-course experiment (e.g., 30 minutes to 24 hours). 3. Verify the responsiveness of your cell line from literature or test an alternative AMPK activator. 4. Compare AICAR treatment in both serum-starved and complete media conditions to understand the baseline. 5. Prepare fresh AICAR stock solution and store it properly in aliquots.
High levels of cell death or cytotoxicity observed. 1. AICAR concentration is too high: Excessive concentrations can be toxic to cells. 2. Prolonged incubation: Long exposure times can lead to cytotoxicity. 3. Cell line sensitivity: Some cell lines, like primary hepatocytes, are more sensitive to AICAR.1. Lower the AICAR concentration. Refer to IC50 values for your cell line if available. 2. Reduce the incubation time. 3. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cells.
Inconsistent or variable results between experiments. 1. Inconsistent cell confluence: Cell density can affect cellular metabolism and drug response. 2. Precipitation of AICAR: AICAR may precipitate out of solution, especially at high concentrations or in cold media. 3. Variable passage number: Cellular characteristics can change with high passage numbers.1. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments. 2. Warm the AICAR solution to 37°C before adding it to the cell culture medium to ensure it is fully dissolved. 3. Use cells within a consistent and low passage number range.
Observed effects are not consistent with AMPK activation. 1. AMPK-independent effects: The observed phenotype may be an off-target effect of AICAR.1. Use a structurally different AMPK activator (e.g., Metformin) as a positive control. 2. Use an AMPK inhibitor (e.g., Compound C) to see if the effect is reversed (Note: Compound C also has off-target effects). 3. Validate findings in AMPK-knockdown or knockout cells.

Data Presentation: AICAR Concentration & Effects

The optimal concentration of AICAR is highly dependent on the cell line and the biological endpoint being measured. The following table summarizes concentrations used in various studies.

Cell Line Concentration Range Incubation Time Observed Effect Reference
PC3 (Prostate Cancer)0.5 - 3 mM24 hoursConcentration-dependent decrease in cell survival; IC50 of ~1 mM.
LNCaP (Prostate Cancer)0.5 - 3 mM24 hoursDecrease in cell survival.
22Rv1 (Prostate Cancer)0.5 - 3 mM2-6 hoursPromoted phosphorylation of AMPK, enhanced expression of TSC1/TSC2.
Primary Rat Hepatocytes0.5 mM30 minutesMaximal activation of AMPK.
C2C12 (Myoblasts)2 mM60 minutesIncreased phosphorylation of AMPK and its target ULK1.
Various Cancer Lines750 µM24-48 hoursStrong anti-proliferative effects.
Breast Cancer LinesVariesVariesDose-responsive decrease in proliferation.
BV2 (Microglia)1 mM1-2 hoursEnhanced phagocytic activity.

Experimental Protocols

Protocol 1: Determining Optimal AICAR Concentration via Cytotoxicity Assay

This protocol helps establish the maximum non-toxic concentration of AICAR for your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (approx. 50-60% confluency) on the day of treatment.

  • Prepare AICAR Dilutions: Prepare a series of AICAR concentrations in your complete cell culture medium. A common range to test is 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0, and 3.0 mM.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different AICAR concentrations. Include a "vehicle control" (medium with the same amount of solvent, e.g., water or DMSO, used to dissolve AICAR).

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a viability assay, such as the MTT assay, to determine cell viability. For an MTT assay:

    • Add MTT reagent (final concentration 0.5 mg/ml) to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan (B1609692) crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control. The optimal concentration for subsequent experiments will typically be the highest concentration that does not cause significant cytotoxicity.

Protocol 2: Verifying AMPK Activation via Western Blot

This protocol confirms that AICAR is activating the AMPK pathway in your cells.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the predetermined optimal concentration of AICAR for a specific time (e.g., 2 hours). Include an untreated or vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-AMPKα (Thr172)

      • Total AMPKα

      • Phospho-Acetyl-CoA Carboxylase (ACC) (Ser79) (a downstream target of AMPK)

      • Total ACC

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the results.

  • Analysis: Quantify the band intensities. A successful activation will show a significant increase in the ratio of phospho-AMPK to total AMPK and phospho-ACC to total ACC in the AICAR-treated samples compared to the control.

Visualizations

AICAR_Activation_Pathway cluster_0 AICAR_ext AICAR (extracellular) AICAR_int AICAR (intracellular) AICAR_ext->AICAR_int Adenosine Transporter Cell_Membrane Cell Membrane ZMP ZMP AICAR_int->ZMP AMPK AMPK (inactive) ZMP->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Downstream Downstream Effects pAMPK->Downstream Regulates Metabolism, Growth, Autophagy Adenosine_Kinase Adenosine Kinase Adenosine_Kinase->ZMP  Phosphorylation

Caption: Intracellular conversion of AICAR to ZMP and subsequent activation of AMPK.

Troubleshooting_Workflow Start Experiment Start: No AMPK Activation Check_Conc Is AICAR concentration optimized for cell line? Start->Check_Conc Dose_Response Action: Perform Dose-Response (0.1 - 2 mM) Check_Conc->Dose_Response No Check_Time Is incubation time sufficient? Check_Conc->Check_Time Yes Success Problem Solved Dose_Response->Success Time_Course Action: Perform Time-Course (0.5 - 24 hrs) Check_Time->Time_Course No Check_Reagent Is AICAR stock fresh and stored correctly? Check_Time->Check_Reagent Yes Time_Course->Success New_Stock Action: Prepare Fresh AICAR Stock Check_Reagent->New_Stock No Consider_Off_Target Result still negative: Consider cell resistance or AMPK-independent effects Check_Reagent->Consider_Off_Target Yes New_Stock->Success

Caption: Troubleshooting logic for lack of AMPK activation in experiments.

References

Technical Support Center: Overcoming Off-Target Effects of AICAr (Faicar Precursor) Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AICAr (5-aminoimidazole-4-carboxamide ribonucleoside) in their experiments. AICAr is a cell-permeable compound that is intracellularly converted to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP or AICAR), an analog of AMP. While the primary intended effect of AICAr administration is the activation of AMP-activated protein kinase (AMPK), researchers may encounter off-target effects that can complicate data interpretation. This guide will help you identify, understand, and mitigate these unintended effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of AICAr administration?

A1: The primary on-target effect of AICAr is the activation of AMP-activated protein kinase (AMPK). Once inside the cell, AICAr is phosphorylated by adenosine (B11128) kinase to form ZMP (also known as AICAR). ZMP mimics adenosine monophosphate (AMP), an endogenous activator of AMPK.[1][2] By binding to the γ-subunit of AMPK, ZMP allosterically activates the enzyme, leading to the phosphorylation of its downstream targets.[1][3] This makes AICAr a valuable tool for studying the roles of AMPK in various physiological and pathological processes.

Q2: What are the potential off-target effects of AICAr administration?

A2: Off-target effects of AICAr can be broadly categorized into two types:

  • AMPK-independent effects: Numerous studies have shown that AICAr can elicit cellular responses even in the absence of functional AMPK, indicating that not all of its effects are mediated through this kinase.[1] These effects can include inhibition of T-cell activation and cytokine production.

  • Perturbation of purine (B94841) metabolism: ZMP is an intermediate in the de novo purine synthesis pathway. Exogenous administration of AICAr leads to high intracellular concentrations of ZMP, which can disrupt the normal flux of this pathway, leading to the accumulation of other intermediates like SAICAR and affecting nucleotide pools.

Q3: How can I differentiate between AMPK-dependent and AMPK-independent effects in my experiment?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use of AMPK knockout/knockdown models: The most definitive way to determine if an observed effect is AMPK-dependent is to use cell lines or animal models where the catalytic subunits of AMPK (α1 and α2) have been genetically deleted or knocked down. If the effect of AICAr persists in these models, it is considered AMPK-independent.

  • Employing alternative AMPK activators: Use other pharmacological activators of AMPK that work through different mechanisms, such as A-769662, which is a direct allosteric activator. If another AMPK activator reproduces the effect of AICAr, it is more likely to be an on-target effect.

  • Use of AMPK inhibitors: While useful, caution is advised as some AMPK inhibitors, like Compound C, have their own off-target effects.

Q4: What are the typical concentrations of AICAr used in in vitro and in vivo experiments?

A4: The effective concentration of AICAr can vary significantly depending on the cell type, experimental conditions, and duration of treatment. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. Below are some reported concentrations:

  • In vitro: Concentrations typically range from 10 µM to 2 mM.

  • In vivo: Dosages in animal studies have ranged from 1 mg/kg to 500 mg/kg per day, administered via subcutaneous or intraperitoneal injections.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or no AMPK activation 1. Suboptimal AICAr concentration: The concentration may be too low for your specific cell type or experimental setup. 2. Cell permeability issues: AICAr uptake can vary between cell lines. 3. Incorrect assessment of AMPK activation: The time point for analysis might be inappropriate.1. Perform a dose-response and time-course experiment to determine the optimal AICAr concentration and treatment duration. 2. Confirm AICAr uptake by measuring intracellular ZMP levels via HPLC. 3. Assess AMPK activation by Western blot for phosphorylation of AMPKα at Thr172 and its downstream target ACC at Ser79.
Observed phenotype is different from published AMPK-mediated effects 1. Off-target effect: The observed phenotype may be independent of AMPK activation. 2. Cell-type specific response: The role of AMPK can be context-dependent.1. Use AMPK knockout/knockdown models to confirm if the effect is AMPK-dependent. 2. Test other AMPK activators (e.g., A-769662) to see if they produce the same phenotype. 3. Analyze the impact on purine metabolism by measuring intracellular nucleotide pools.
Cell toxicity or unexpected changes in cell proliferation 1. High AICAr concentration: Excessive concentrations can be toxic. 2. AMPK-independent effects on cell cycle: AICAr has been shown to induce cell cycle arrest and apoptosis independent of AMPK in some cancer cell lines. 3. Disruption of nucleotide pools: Imbalances in purine and pyrimidine (B1678525) pools can affect cell proliferation.1. Lower the AICAr concentration and perform a viability assay (e.g., MTT, trypan blue exclusion). 2. Investigate the effect in AMPK-deficient cells to determine if the toxicity is an off-target effect. 3. Measure intracellular concentrations of purine and pyrimidine nucleotides.

Quantitative Data Summary

Table 1: Intracellular Nucleotide Concentrations in Response to AICAr Treatment

Metabolite Control (picomoles/mg protein) AICAr-treated (picomoles/mg protein) Fold Change Reference
ZMP8.5 ± 0.62014.9 ± 179.4~237
ATP2751.6 ± 126.71230.3 ± 81.3~0.45
ADP1335.6 ± 55.21141.4 ± 96.7~0.85
AMP264.7 ± 20.7166.1 ± 16.4~0.63

Data from aortic smooth muscle cells treated with AICAr.

Experimental Protocols

Protocol 1: Assessment of AMPK Activation in Cultured Cells

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat cells with the desired concentration of AICAr for the determined time period. A common starting point is 0.5-2 mM AICAr for 1-2 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine total protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Differentiating AMPK-Dependent vs. -Independent Effects

  • Experimental Setup: Use both wild-type and AMPKα knockout (or shRNA-mediated knockdown) cells.

  • Treatment: Treat both cell lines with AICAr at the desired concentration and for the appropriate duration. Include a vehicle control for both cell lines.

  • Phenotypic Analysis: Assess the phenotype of interest (e.g., gene expression, cell proliferation, glucose uptake) in all experimental groups.

  • Data Interpretation:

    • If the AICAr-induced phenotype is observed in wild-type cells but is absent or significantly reduced in AMPK knockout/knockdown cells, the effect is considered AMPK-dependent.

    • If the phenotype is present in both wild-type and AMPK knockout/knockdown cells, the effect is AMPK-independent.

Visualizations

purine_biosynthesis_pathway PRPP PRPP PRA PRA PRPP->PRA Intermediates1 ... PRA->Intermediates1 SAICAR SAICAR Intermediates1->SAICAR ZMP ZMP (AICAR) SAICAR->ZMP FAICAR This compound ZMP->this compound ATIC IMP IMP This compound->IMP ATIC AMP AMP IMP->AMP GMP GMP IMP->GMP AICAr_ext AICAr (extracellular) AICAr_int AICAr (intracellular) AICAr_ext->AICAr_int Adenosine Transporter AICAr_int->ZMP Adenosine Kinase

Caption: AICAr entry into the cell and its integration into the de novo purine synthesis pathway.

AMPK_signaling_pathway AICAr AICAr ZMP ZMP (AICAR) AICAr->ZMP Phosphorylation Off_Target Off-Target Effects (AMPK-Independent) AICAr->Off_Target AMPK AMPK ZMP->AMPK Activation Purine_Metabolism Purine Metabolism Perturbation ZMP->Purine_Metabolism On_Target On-Target Effects (AMPK-Dependent) AMPK->On_Target

Caption: On-target (AMPK-dependent) and off-target (AMPK-independent) effects of AICAr administration.

troubleshooting_workflow Start Unexpected Experimental Result with AICAr Question1 Is AMPK activated? Start->Question1 Action1 Confirm AMPK activation (p-AMPK, p-ACC Western Blot) Question1->Action1 No Question2 Does the effect persist in AMPK knockout/knockdown cells? Question1->Question2 Yes Action1->Question1 Result1 AMPK-Dependent (On-Target) Question2->Result1 No Result2 AMPK-Independent (Off-Target) Question2->Result2 Yes Action3 Investigate other pathways (e.g., purine metabolism) Result2->Action3 Action2 Optimize AICAr concentration and treatment duration

Caption: A logical workflow for troubleshooting unexpected results from AICAr experiments.

References

Technical Support Center: Synthetic Faicar Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 5-Formamidoimidazole-4-carboxamide ribotide (Faicar).

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments involving synthetic this compound.

Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.

  • Question: My enzymatic assay using synthetic this compound is showing variable or low activity. What could be the cause?

  • Answer: This is a common issue that can stem from several factors related to the purity and handling of your synthetic this compound preparation. Potential causes include the presence of inhibitors, incorrect concentration of the active compound, or degradation of this compound.

    Troubleshooting Steps:

    • Verify this compound Purity: The purity of synthetic this compound is crucial for accurate and reliable assay results.[1] Impurities from the synthesis process can act as enzyme inhibitors.

      • Recommendation: Assess the purity of your this compound preparation using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A purity of >95% is generally recommended for enzymatic assays.[1]

    • Check for Inhibitors: Contaminants from the synthesis, such as residual solvents or byproducts, can inhibit enzyme activity.

      • Recommendation: Review the certificate of analysis (if available) for information on residual solvents. Common organic solvents used in synthesis are known to impact enzyme kinetics.[2][3] Consider purifying the this compound preparation if significant impurities are detected.

    • Confirm this compound Concentration: An inaccurate concentration of the this compound stock solution will directly affect the enzymatic reaction.

      • Recommendation: Re-quantify your this compound stock solution using a validated method, such as UV-Vis spectrophotometry at the appropriate wavelength.

    • Assess this compound Stability: this compound, like many ribonucleotides, can be susceptible to degradation, especially with improper storage or handling.

      • Recommendation: Prepare fresh this compound solutions for your experiments. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.

Issue 2: High background signal in the assay.

  • Question: I'm observing a high background signal in my this compound-based assay. What could be the reason?

  • Answer: High background can be caused by fluorescent or absorbent impurities in the synthetic this compound preparation or by non-specific interactions of contaminants with assay components.

    Troubleshooting Steps:

    • Analyze for Fluorescent Impurities: Some synthesis byproducts may be inherently fluorescent, contributing to the background signal.[1]

      • Recommendation: Run a control experiment with your this compound preparation in the assay buffer without the enzyme to measure any intrinsic fluorescence or absorbance.

    • Evaluate Buffer and Reagent Purity: Contaminants in other assay components can also contribute to high background.

      • Recommendation: Use high-purity reagents and freshly prepared buffers.

    • Optimize Assay Conditions: Non-specific binding of assay components can be minimized by optimizing assay conditions.

      • Recommendation: Adjust buffer composition (e.g., salt concentration, detergents) to reduce non-specific interactions.

Issue 3: Unexpected peaks in analytical chromatography.

  • Question: My HPLC or LC-MS analysis of the synthetic this compound shows unexpected peaks. What are they?

  • Answer: Unexpected peaks can represent synthesis-related impurities, degradation products, or isomers of this compound.

    Troubleshooting Steps:

    • Identify Potential Impurities: Common impurities in nucleotide analog synthesis include truncated or modified forms of the target molecule, as well as unreacted starting materials and byproducts.

      • Recommendation: Use high-resolution mass spectrometry (HRMS) to determine the mass-to-charge ratio of the unknown peaks and deduce their potential structures.

    • Assess for Degradation: this compound can degrade over time, leading to the formation of new chemical entities.

      • Recommendation: Compare the chromatograms of fresh and aged this compound samples to identify peaks corresponding to degradation products.

    • Consider Isomers: The synthesis process may yield isomers of this compound that have similar masses but different retention times.

      • Recommendation: Employ chromatographic methods with high resolving power to separate potential isomers.

Frequently Asked Questions (FAQs)

Purity and Quality Control

  • Question: What are the common types of contaminants in synthetic this compound preparations?

  • Answer: While specific data for this compound is limited, common contaminants in synthetic nucleotide analogs can include:

    • Synthesis-Related Impurities: Unreacted starting materials (e.g., AICAR), incompletely cyclized intermediates, and byproducts from side reactions.

    • Residual Solvents: Organic solvents used during synthesis and purification (e.g., acetonitrile, methanol) can remain in the final product and may affect enzyme activity.

    • Degradation Products: this compound can undergo hydrolysis or other degradation pathways, especially if not stored properly.

    • Metal Ions: Trace amounts of metal ions from reagents or equipment can potentially inhibit enzyme function.

  • Question: What is the recommended purity for synthetic this compound in enzymatic assays?

  • Answer: For most enzymatic assays, a purity of ≥95% as determined by HPLC is recommended to minimize the interference from contaminants. For highly sensitive assays, a purity of ≥98% may be necessary.

  • Question: How can I assess the purity of my synthetic this compound?

  • Answer: The most common and reliable methods for purity assessment are:

    • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity based on the peak area of this compound relative to all other detected peaks.

    • Mass Spectrometry (MS): Confirms the identity of the main peak as this compound by determining its molecular weight. LC-MS combines both techniques for a comprehensive analysis.

Experimental Protocols

  • Question: Can you provide a general protocol for purity analysis of synthetic this compound by HPLC-MS?

  • Answer: Below is a general protocol that can be adapted for your specific instrumentation.

    Protocol: Purity Analysis of Synthetic this compound by HPLC-MS

    • Sample Preparation:

      • Dissolve the synthetic this compound powder in a suitable solvent (e.g., water or a buffer compatible with your HPLC method) to a known concentration (e.g., 1 mg/mL).

      • Filter the sample through a 0.22 µm syringe filter before injection.

    • HPLC Conditions (Example):

      • Column: A reverse-phase C18 column is commonly used for nucleotide analysis.

      • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7).

      • Mobile Phase B: Acetonitrile or methanol.

      • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time to elute compounds of varying polarity.

      • Flow Rate: Typically 0.2-1.0 mL/min.

      • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., around 260 nm).

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

      • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

      • Data Acquisition: Scan a mass range that includes the expected mass of this compound and potential impurities.

    • Data Analysis:

      • Integrate the peak areas from the HPLC chromatogram to calculate the purity percentage.

      • Analyze the mass spectrum of the main peak to confirm the identity of this compound.

      • Analyze the mass spectra of impurity peaks to aid in their identification.

Data Presentation

Table 1: Potential Contaminants in Synthetic this compound and their Impact

Contaminant TypePotential SourcePossible Impact on ExperimentsRecommended Analytical Method
Unreacted AICARIncomplete formylation reactionMay act as a substrate or inhibitor for other enzymes.HPLC, LC-MS
Incomplete Cyclization ProductsInefficient ring closure during synthesisMay have altered biological activity or act as inhibitors.HPLC, LC-MS/MS
Residual SolventsPurification processCan inhibit or alter enzyme kinetics.Gas Chromatography (GC), NMR
Degradation ProductsImproper storage or handlingReduced concentration of active this compound, potential for inhibition.HPLC, LC-MS
Metal IonsReagents, water, labwareCan act as cofactors or inhibitors for enzymes.Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Mandatory Visualizations

Signaling Pathway

De_Novo_Purine_Biosynthesis PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM PFAS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL This compound This compound AICAR->this compound ATIC (Formyltransferase) IMP IMP This compound->IMP ATIC (Cyclohydrolase)

Caption: De Novo Purine Biosynthesis Pathway Highlighting this compound.

Experimental Workflow

Faicar_QC_Workflow cluster_prep Sample Preparation cluster_analysis Purity and Identity Analysis cluster_quant Quantification cluster_decision Decision cluster_result Outcome start Synthetic this compound dissolve Dissolve in appropriate solvent start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Analysis filter->hplc uv_vis UV-Vis Spectrophotometry filter->uv_vis ms Mass Spectrometry hplc->ms Confirm Identity purity_check Purity >95%? hplc->purity_check proceed Proceed to Experiment purity_check->proceed Yes purify Further Purification Required purity_check->purify No

Caption: Quality Control Workflow for Synthetic this compound Preparations.

References

Technical Support Center: Interpreting Unexpected Results in FAICAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in studies involving 5-Formamidoimidazole-4-carboxamide ribotide (FAICAR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is a key intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process that builds purine nucleotides from simpler molecules.[1] It is the substrate for the bifunctional enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), which catalyzes the final two steps in the synthesis of inosine (B1671953) monophosphate (IMP).[2][3] Studying this compound and its metabolic context is crucial for understanding cellular proliferation, and it is a target of interest in cancer therapy and for understanding the pathology of infections by organisms like Cryptococcus neoformans.[4][5]

Q2: What are the common causes of variability in this compound measurements?

A2: Variability in this compound measurements can arise from several factors, including:

  • Cell Culture Conditions: Factors like cell passage number, confluency, and media composition can significantly influence metabolic pathways.

  • Sample Preparation: The stability of nucleotide intermediates can be a challenge. Inefficient extraction or quenching methods can lead to degradation of this compound.

  • Analytical Method: The sensitivity and specificity of the quantification method (e.g., LC-MS/MS) can impact results. Method validation is critical.

  • Biological Variation: Inherent biological differences between samples or cell lines can contribute to variability.

Q3: Where can I find a detailed protocol for an ATIC enzyme assay?

A3: A detailed protocol for a continuous spectrophotometric assay for ATIC activity is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

This section addresses specific unexpected results you might encounter during your this compound studies and provides potential explanations and troubleshooting steps.

Issue 1: Lower than Expected IMP Production in an ATIC Enzyme Assay

You are performing an in vitro assay with purified ATIC, this compound, and necessary co-factors, but the rate of IMP production is significantly lower than anticipated based on literature values.

Potential Cause Troubleshooting Steps
Enzyme Inactivity - Verify the purity and concentration of your purified ATIC enzyme. - Perform a protein concentration assay (e.g., Bradford or BCA). - Run an SDS-PAGE to check for protein degradation. - Ensure the enzyme has been stored correctly at the appropriate temperature and in a suitable buffer.
Substrate Degradation - this compound, like many nucleotide intermediates, can be unstable. - Prepare fresh this compound solutions before each experiment. - Store this compound stocks at -80°C and minimize freeze-thaw cycles.
Incorrect Buffer Conditions - Verify the pH and ionic strength of your assay buffer. Optimal conditions can vary. - Check for the presence of any potential inhibitors in your buffer components.
Sub-optimal Co-factor Concentrations - Ensure all necessary co-factors for the preceding AICAR transformylase reaction (if applicable) are present at optimal concentrations.
Issue 2: Accumulation of this compound in Cellular Studies After Treatment with a Putative ATIC Inhibitor

You are testing a compound expected to inhibit the IMP cyclohydrolase activity of ATIC. You observe an accumulation of this compound, but also unexpected changes in other metabolites.

Potential Cause Troubleshooting Steps
Off-Target Effects of the Inhibitor - The compound may be inhibiting other enzymes in the purine biosynthesis pathway or related pathways. - Perform a broader metabolomics analysis to identify other affected metabolites. - Test the inhibitor against other purified enzymes of the pathway to assess specificity.
Cellular Compensation Mechanisms - Cells may upregulate other pathways to compensate for the block in de novo purine synthesis. - Analyze the expression levels of other key metabolic enzymes via qPCR or Western blot.
Indirect Effects on ATIC - The compound might not be a direct inhibitor but could be affecting factors that regulate ATIC activity or expression. - Investigate potential upstream signaling pathways that might be affected by your compound.
Lack of Substrate Channeling - Kinetic studies of human ATIC have surprisingly shown a lack of substrate channeling. This means the intermediate of the bifunctional enzyme is released into the solvent. An inhibitor of the second reaction (IMP cyclohydrolase) would be expected to lead to an accumulation of the intermediate (this compound). This result, while perhaps unexpected if assuming channeling, is consistent with the known kinetic mechanism.
Issue 3: No Change in this compound Levels Despite Genetic Knockdown of ATIC

You have successfully knocked down the expression of the ATIC gene in your cell line, but you do not observe a significant change in the intracellular concentration of this compound.

Potential Cause Troubleshooting Steps
Activation of Salvage Pathways - Cells can compensate for the inhibition of de novo purine synthesis by upregulating purine salvage pathways. - Measure the activity of key salvage pathway enzymes like HGPRT and APRT. - Supplement the culture media with labeled purine bases (e.g., 13C- or 15N-labeled adenine (B156593) or guanine) and track their incorporation into the nucleotide pool.
Incomplete Knockdown - Even a significant reduction in ATIC mRNA may not lead to a complete loss of protein and enzyme function. - Quantify ATIC protein levels via Western blot or targeted proteomics to confirm the extent of knockdown at the protein level. - Measure the enzymatic activity of ATIC in cell lysates.
Metabolic Rerouting - The metabolic flux might be rerouted upstream of this compound, leading to an accumulation of earlier intermediates. - Perform a comprehensive metabolomic analysis of the entire purine biosynthesis pathway.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for IMP Cyclohydrolase Activity

This protocol allows for the continuous monitoring of IMP production by measuring the increase in absorbance at 248 nm, which corresponds to the formation of the purine ring.

Materials:

  • Purified ATIC enzyme

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a stock solution of this compound in the assay buffer. Determine the precise concentration by measuring its absorbance at 280 nm using the appropriate extinction coefficient.

  • Set up the spectrophotometer to measure absorbance at 248 nm at a constant temperature (e.g., 25°C or 37°C).

  • In a quartz cuvette, add the assay buffer and allow it to equilibrate to the desired temperature.

  • Add the purified ATIC enzyme to the cuvette and mix gently.

  • Initiate the reaction by adding a known concentration of this compound to the cuvette.

  • Immediately start recording the change in absorbance at 248 nm over time.

  • The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law and the change in molar extinction coefficient between this compound and IMP at 248 nm.

Visualizations

De Novo Purine Biosynthesis Pathway

De_Novo_Purine_Biosynthesis PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL This compound This compound AICAR->this compound ATIC (Transformylase) IMP IMP This compound->IMP ATIC (Cyclohydrolase) AMP AMP IMP->AMP ADSS/ADSL GMP GMP IMP->GMP IMPDH/GMPS

Caption: A simplified diagram of the de novo purine biosynthesis pathway highlighting the role of ATIC.

Troubleshooting Workflow for Unexpected Cellular this compound Levels

Troubleshooting_Workflow Start Unexpected this compound Levels Observed Check_Knockdown Verify ATIC Knockdown/Inhibition (Western Blot/Activity Assay) Start->Check_Knockdown Check_Salvage Assess Salvage Pathway Activity (Enzyme Assays/Tracer Studies) Check_Knockdown->Check_Salvage Effective Incomplete_KD Incomplete Knockdown/ Inhibition Check_Knockdown->Incomplete_KD Ineffective Metabolomics Perform Broad Metabolomics Analysis Check_Salvage->Metabolomics No Change in Salvage Compensation Identify Compensatory Mechanisms Check_Salvage->Compensation Salvage Upregulated Off_Target Identify Off-Target Effects Metabolomics->Off_Target

Caption: A logical workflow for troubleshooting unexpected this compound levels in cellular experiments.

References

Technical Support Center: Analysis of FAICAR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Formamidoimidazole-4-carboxamide ribotide (FAICAR), a low-abundance intermediate in the de novo purine (B94841) biosynthesis pathway.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular abundance low?

A1: this compound (5-Formamidoimidazole-4-carboxamide ribotide) is a crucial intermediate metabolite in the de novo synthesis of purines, which are essential building blocks for DNA and RNA.[1][2] As a transient intermediate in a critical metabolic pathway, it is rapidly converted to subsequent molecules, resulting in a naturally low steady-state concentration within the cell. This low abundance presents a significant challenge for accurate detection and quantification.

Q2: What are the primary challenges in analyzing this compound?

A2: The primary challenges stem from its low intracellular concentration, which can be below the limit of detection for some analytical methods. Furthermore, this compound, like many phosphorylated metabolites, can be unstable and prone to degradation during sample collection, extraction, and analysis. Preventing its enzymatic and chemical degradation is critical for obtaining accurate measurements.

Q3: Which analytical techniques are most suitable for this compound quantification?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended technique for quantifying low-abundance metabolites like this compound due to its high sensitivity and selectivity.[3][4][5] While Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for metabolite analysis, it generally has lower sensitivity, making it less ideal for molecules at very low concentrations.

Q4: How can I increase the this compound signal in my experiments?

A4: To enhance the this compound signal, you can optimize several aspects of your experimental workflow:

  • Increase cell number: A larger starting number of cells (a minimum of 10^6 is recommended) will yield a greater amount of this compound.

  • Optimize extraction efficiency: Use a validated extraction protocol for polar metabolites. A comparison of different solvent systems is provided in the tables below.

  • Enrich for purine pathway intermediates: In some experimental setups, it may be possible to use metabolic inhibitors that block enzymes downstream of this compound, leading to its accumulation.

  • Use a highly sensitive LC-MS/MS system: Ensure your instrumentation is properly tuned and calibrated for optimal performance.

II. Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low this compound Signal 1. Insufficient starting material. 2. This compound degradation during sample preparation. 3. Inefficient metabolite extraction. 4. Low sensitivity of the LC-MS/MS method. 5. Matrix effects (ion suppression).1. Increase the number of cells used for extraction (aim for >1x10^6 cells). 2. Ensure rapid quenching of metabolic activity with liquid nitrogen and use of cold solvents. Keep samples on ice throughout the procedure. 3. Refer to the Experimental Protocols section and the Data Presentation tables to select an optimal extraction solvent. 4. Optimize MS parameters (e.g., cone voltage, collision energy) for this compound. Use a high-resolution mass spectrometer if available. 5. Dilute the sample extract or improve chromatographic separation to reduce co-elution with interfering compounds.
Poor Peak Shape (Tailing, Broadening, Splitting) 1. Incompatible injection solvent. 2. Column contamination or degradation. 3. Suboptimal mobile phase composition.1. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 2. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 3. Adjust the mobile phase pH or the concentration of modifiers to improve peak shape. For polar compounds like purines, ion-pairing agents may be beneficial.
High Variability Between Replicates 1. Inconsistent sample handling and extraction. 2. Instability of this compound in the prepared extracts. 3. LC-MS/MS system instability.1. Standardize all steps of the sample preparation workflow, including cell counting, washing, and extraction volumes. 2. Analyze samples as quickly as possible after extraction. If storage is necessary, keep extracts at -80°C. 3. Run system suitability tests and quality control samples throughout the analytical batch to monitor instrument performance.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Column aging.1. Prepare fresh mobile phases daily and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column with a sufficient volume of mobile phase before each run. If shifts persist, the column may need replacement.

III. Data Presentation: Comparison of Metabolite Extraction Methods

The choice of extraction solvent is critical for maximizing the recovery of low-abundance metabolites. The following tables summarize the relative performance of different solvent systems for the extraction of polar metabolites, including purine derivatives.

Table 1: Relative Efficiency of Different Solvents for Polar Metabolite Extraction

Extraction SolventRelative Efficiency for Purines & PyrimidinesKey AdvantagesKey Disadvantages
80% Methanol (B129727)HighGood recovery of a broad range of polar metabolites.May extract some lipids, potentially causing matrix effects.
80% EthanolHighSimilar to methanol, effective for polar compounds.Can also co-extract interfering substances.
75% Ethanol / MTBEVery HighExcellent for broad metabolite coverage, including both polar and non-polar compounds.Biphasic extraction is more complex than single-phase methods.
Acetonitrile/Methanol/Water (5:3:2)HighWidely used in metabolomics for its balanced extraction of polar metabolites.May require optimization for specific cell types.
Methanol/ChloroformHighA classic method for separating polar and non-polar metabolites.Chloroform is a hazardous solvent requiring special handling.

This table is a qualitative summary based on findings from multiple metabolomics studies.

IV. Experimental Protocols

Protocol 1: Sample Preparation and Metabolite Extraction from Adherent Mammalian Cells

This protocol provides a detailed methodology for the extraction of intracellular metabolites, including this compound, from adherent cell cultures.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Culture cells to the desired confluency in a multi-well plate (e.g., 6-well or 12-well). A cell count of at least 1x10^6 cells per sample is recommended.

  • Place the culture plate on ice and aspirate the culture medium.

  • Quickly wash the cells twice with ice-cold PBS, aspirating the PBS completely after each wash.

  • Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer and quench all metabolic activity.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

  • Use a cell scraper to scrape the frozen cells into the methanol.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS analysis (e.g., 50% methanol in water) for injection.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the quantification of this compound using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for your specific system.

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., with a polar endcapping).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient optimized to retain and elute this compound, separating it from other polar metabolites.

  • Flow Rate: As recommended for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: The specific precursor and product ions for this compound should be determined by infusing a pure standard.

  • Instrument Settings: Optimize cone voltage, collision energy, and gas flows to maximize the signal for the this compound MRM transition.

V. Mandatory Visualizations

DeNovoPurineBiosynthesis PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM PFAS AIR AIR FGAM->AIR GART CAIR CAIR AIR->CAIR PAICS SAICAR SAICAR CAIR->SAICAR PAICS AICAR AICAR SAICAR->AICAR ADSL This compound This compound AICAR->this compound ATIC IMP IMP This compound->IMP ATIC

Caption: De novo purine biosynthesis pathway highlighting this compound.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture (>10^6 cells) wash_cells 2. Wash with Cold PBS cell_culture->wash_cells quench 3. Quench with Liquid N2 wash_cells->quench extract 4. Extract with Cold 80% Methanol quench->extract centrifuge 5. Centrifuge to Pellet Debris extract->centrifuge collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant dry_extract 7. Dry Metabolite Extract collect_supernatant->dry_extract reconstitute 8. Reconstitute in Injection Solvent dry_extract->reconstitute lcms_analysis 9. LC-MS/MS Analysis reconstitute->lcms_analysis data_processing 10. Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for this compound extraction and analysis.

TroubleshootingLogic start Low/No this compound Signal check_sample Sufficient Starting Material? start->check_sample check_prep Proper Sample Prep? check_sample->check_prep Yes increase_cells Increase Cell Number check_sample->increase_cells No check_extraction Efficient Extraction? check_prep->check_extraction Yes improve_prep Review Quenching & Handling check_prep->improve_prep No check_ms Optimized MS Method? check_extraction->check_ms Yes optimize_extraction Test Different Solvents check_extraction->optimize_extraction No optimize_ms Tune MS Parameters check_ms->optimize_ms No success Signal Improved check_ms->success Yes increase_cells->success improve_prep->success optimize_extraction->success optimize_ms->success

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Protocol Refinement for Reproducible CAR-T Functional Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider for CAR-T cells before starting a functional assay?

A1: Before proceeding with functional assays, it is crucial to assess several quality attributes of your CAR-T cell product to ensure the reliability and reproducibility of your results. Key parameters include:

  • CAR Expression: The percentage of T-cells successfully transduced to express the CAR construct on their surface. This is typically measured by flow cytometry.

  • Cell Viability: The proportion of live cells in your CAR-T cell population. This can be assessed using methods like Trypan Blue exclusion or flow cytometry with viability dyes.

  • Purity: The percentage of T-cells in the final product. This is important to ensure that the observed effects are attributable to the CAR-T cells.

  • Identity: Confirmation of the T-cell phenotype (e.g., CD4+/CD8+ ratio).

Q2: How do I choose the right effector-to-target (E:T) ratio for my cytotoxicity assay?

A2: The optimal E:T ratio can vary depending on the specific CAR construct, the target cell line, and the assay format. It is recommended to perform a titration experiment with a range of E:T ratios (e.g., 10:1, 5:1, 2:1, 1:1) to determine the ratio that provides a robust and dynamic range for measuring cytotoxicity.[1][2]

Q3: What are the most common causes of high background noise in a cytokine release assay?

A3: High background in a cytokine release assay (e.g., ELISA or Luminex) can be caused by several factors:

  • Non-specific T-cell activation: This can occur due to issues with the culture media, serum, or the presence of contaminants.

  • Target cell characteristics: Some target cell lines may intrinsically secrete low levels of the cytokine being measured.

  • Assay-specific issues: Improper washing steps, cross-reactivity of antibodies, or issues with the substrate can all contribute to high background.

Q4: How can I ensure the reproducibility of my CAR-T functional assays over time and across different operators?

A4: Ensuring reproducibility requires standardization of the entire experimental workflow.[3] Key strategies include:

  • Standard Operating Procedures (SOPs): Detailed and validated SOPs for all aspects of the assay, from cell thawing and counting to data analysis.

  • Consistent Reagents: Use of the same lots of critical reagents (e.g., media, serum, cytokines, antibodies) whenever possible. New lots should be validated.

  • Operator Training: Thorough training of all personnel performing the assays to ensure consistency in technique.

  • Reference Controls: Inclusion of a well-characterized reference CAR-T cell product and target cell line in each assay to monitor for drift over time.

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed in a Killing Assay
Potential Cause Troubleshooting Steps
Low CAR Expression Verify CAR expression on effector cells using flow cytometry. If low, re-evaluate transduction protocol.
Target Antigen Loss Confirm target antigen expression on target cells via flow cytometry.[4]
Suboptimal E:T Ratio Perform an E:T ratio titration to find the optimal ratio for your system.[1]
Effector Cell Exhaustion Assess expression of exhaustion markers (e.g., PD-1, TIM-3) on CAR-T cells. Consider using a "rested" T-cell population.
Incorrect Assay Setup Review the protocol for errors in cell numbers, incubation time, or reagent concentrations.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Pipetting Errors Use calibrated pipettes and practice consistent pipetting technique. Consider using a multichannel pipette for adding cells and reagents.
Uneven Cell Distribution Ensure cells are well-resuspended before plating. Gently swirl the plate after seeding to ensure even distribution.
Edge Effects in Plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Inconsistent Incubation Ensure the incubator has stable and uniform temperature and CO2 levels.
Issue 3: Unexpected Cytokine Profile
Potential Cause Troubleshooting Steps
Contamination Check cell cultures for microbial contamination (e.g., mycoplasma), which can induce non-specific cytokine production.
Incorrect Gating Strategy If using intracellular cytokine staining, review and optimize the flow cytometry gating strategy with appropriate controls.
Timing of Supernatant Collection The kinetics of cytokine release can vary. Perform a time-course experiment to determine the optimal time point for supernatant collection.
Thaw-related Stress Allow CAR-T cells to recover overnight after thawing before setting up the functional assay.

Experimental Protocols

Protocol: Flow Cytometry-Based Cytotoxicity Assay

This protocol provides a general framework for assessing CAR-T cell-mediated cytotoxicity using a vital dye and flow cytometry.

Materials:

  • CAR-T cells (effector cells)

  • Target cells expressing the antigen of interest

  • Complete culture medium

  • Viability dye (e.g., 7-AAD, Propidium Iodide)

  • Flow cytometer

Methodology:

  • Cell Preparation:

    • Harvest and count both effector and target cells.

    • Adjust cell concentrations to the desired E:T ratios.

  • Co-culture:

    • Co-culture CAR-T cells and target cells in a 96-well U-bottom plate at various E:T ratios in triplicate.

    • Include control wells: target cells only (spontaneous death) and target cells with a lysis agent (maximum death).

    • Incubate the plate at 37°C, 5% CO2 for the desired duration (e.g., 4, 24 hours).

  • Staining:

    • After incubation, centrifuge the plate and discard the supernatant.

    • Resuspend the cells in FACS buffer containing the viability dye.

    • Incubate as per the manufacturer's instructions for the viability dye.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on the target cell population (if distinguishable by size, granularity, or a specific marker).

    • Determine the percentage of dead (viability dye-positive) target cells in each well.

    • Calculate specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)

Visualizations

CAR_T_Cell_Signaling_Pathway cluster_target Target Cell cluster_car_t CAR T-Cell Target_Antigen Target Antigen scFv scFv Target_Antigen->scFv Binding Hinge Hinge/Spacer scFv->Hinge Transmembrane Transmembrane Domain Hinge->Transmembrane Costimulatory Co-stimulatory Domain (e.g., CD28, 4-1BB) Transmembrane->Costimulatory CD3zeta CD3-zeta Costimulatory->CD3zeta Downstream_Signaling Downstream Signaling (e.g., PI3K, MAPK) CD3zeta->Downstream_Signaling Signal Transduction Cytotoxicity Cytotoxicity Downstream_Signaling->Cytotoxicity Proliferation Proliferation Downstream_Signaling->Proliferation Cytokine_Release Cytokine_Release Downstream_Signaling->Cytokine_Release

Caption: A simplified diagram of the Chimeric Antigen Receptor (CAR) T-cell signaling pathway.

Cytotoxicity_Assay_Workflow Start Start: Prepare Cells Prep_Effector Prepare Effector Cells (CAR-T) Start->Prep_Effector Prep_Target Prepare Target Cells Start->Prep_Target Co_Culture Co-culture Effector and Target Cells at desired E:T Ratios Prep_Effector->Co_Culture Prep_Target->Co_Culture Incubate Incubate (e.g., 4-24h) Co_Culture->Incubate Stain Stain with Viability Dye Incubate->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Data (Calculate % Specific Lysis) Acquire->Analyze End End Analyze->End Troubleshooting_Decision_Tree Start Unexpected Results in Functional Assay Check_Cells Check Cell Quality (Viability, CAR Expression, Target Antigen Expression) Start->Check_Cells Cells_OK Cell Quality OK? Check_Cells->Cells_OK Check_Protocol Review Assay Protocol (E:T Ratio, Incubation Time, Reagent Concentrations) Cells_OK->Check_Protocol Yes Re_evaluate_Cells Re-evaluate Cell Culture and Transduction Protocols Cells_OK->Re_evaluate_Cells No Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Check_Reagents Check Reagents (Lot Numbers, Expiration Dates, Proper Storage) Protocol_OK->Check_Reagents Yes Repeat_Experiment Repeat Experiment with Careful Adherence to Protocol Protocol_OK->Repeat_Experiment No Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Consult_Expert Consult with Senior Researcher or Technical Support Reagents_OK->Consult_Expert Yes Validate_Reagents Validate New Reagent Lots Reagents_OK->Validate_Reagents No

References

Validation & Comparative

A Comparative Guide to FAICAR and Other Purine Pathway Intermediates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of purine (B94841) pathway intermediates is critical for identifying novel therapeutic targets. This guide provides an objective comparison of 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) with its precursor, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), and a related intermediate, succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5'-phosphate (SAICAR). This comparison is supported by experimental data to illuminate their distinct functions within cellular metabolism and signaling.

Introduction to Purine Intermediates

The de novo purine biosynthesis pathway is a fundamental metabolic process that builds purine nucleotides from simple precursors. Within this pathway, this compound, AICAR, and SAICAR are key intermediates. While traditionally viewed as mere stepping stones in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to adenosine (B11128) and guanosine (B1672433) nucleotides, recent research has unveiled distinct signaling roles for some of these molecules, particularly AICAR and SAICAR. This guide will delve into the known functions of these intermediates, present comparative quantitative data, and provide detailed experimental protocols for their study.

Comparative Analysis of this compound, AICAR, and SAICAR

This compound's primary and well-established role is as a substrate for the bifunctional enzyme AICAR transformylase/IMP cyclohydrolase (ATIC), which catalyzes the final two steps of IMP synthesis.[1][2] In contrast, both AICAR and SAICAR have been shown to possess signaling functions independent of their roles as metabolic intermediates.

AICAR is widely recognized as a pharmacological activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] This activation occurs when AICAR is phosphorylated to ZMP (AICAR monophosphate), which mimics the effect of AMP.[4] However, it's important to note that many studies use the cell-permeable precursor, AICAr (the riboside), which is then intracellularly converted to AICAR. AICAR has also been shown to have AMPK-independent effects on cellular processes.[5]

SAICAR has recently been identified as a signaling molecule that activates the protein kinase activity of the M2 isoform of pyruvate (B1213749) kinase (PKM2). This interaction is crucial for sustained proliferative signaling in cancer cells, highlighting a direct link between metabolic status and cell proliferation.

Currently, there is a notable lack of direct experimental evidence demonstrating a specific signaling role for this compound analogous to that of AICAR or SAICAR. Its function appears to be confined to its role as a metabolic intermediate in the purine biosynthesis pathway.

Quantitative Data Comparison

The following tables summarize key quantitative data related to this compound and its counterparts.

Table 1: Enzyme Kinetics for the Conversion of Purine Intermediates

SubstrateEnzymeOrganismKm (µM)kcat (s⁻¹)Vmax (U/mg)Reference(s)
This compound ATIC (IMP cyclohydrolase activity)Cryptococcus neoformans30 ± 17.7 ± 0.18.6 ± 0.1
This compound ATIC (IMP cyclohydrolase activity)Human1.4 ± 0.1--
This compound ATIC (IMP cyclohydrolase activity)Bacterial2.1 ± 0.3--
AICAR ATIC (AICAR transformylase activity)Cryptococcus neoformans130 ± 107.5 ± 0.16.7 ± 0.1
SAICAR Adenylosuccinate Lyase (ADSL)----

Table 2: Comparative Cellular Effects of Purine Intermediates

IntermediateKnown Primary Function(s)Key Signaling Effect(s)Downstream ConsequencesReference(s)
This compound Substrate for IMP cyclohydrolaseNot well-documentedProduction of IMP
AICAR Substrate for AICAR transformylaseActivation of AMPK (as ZMP)Increased glucose uptake and fatty acid oxidation; inhibition of anabolic processes.
SAICAR Intermediate in purine synthesisActivation of PKM2 protein kinase activitySustained proliferative signaling in cancer cells.

Signaling Pathways and Experimental Workflows

To visualize the relationships between these intermediates and their roles in cellular processes, the following diagrams are provided.

Purine_Pathway cluster_purine De Novo Purine Synthesis cluster_signaling Signaling Roles PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM PFAS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICAR Synthetase AICAR AICAR SAICAR->AICAR ADSL PKM2 PKM2 Kinase Activation SAICAR->PKM2 This compound This compound AICAR->this compound ATIC (Transformylase) AMPK AMPK Activation AICAR->AMPK as ZMP IMP IMP This compound->IMP ATIC (Cyclohydrolase) AMP_GMP AMP / GMP IMP->AMP_GMP

Caption: De novo purine synthesis pathway highlighting key intermediates.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolite Analysis cluster_functional_assays Functional Assays cell_culture Cell Culture with [13C] or [15N] Tracers metabolite_extraction Metabolite Extraction cell_culture->metabolite_extraction enzyme_kinetics Enzyme Kinetic Assays (e.g., ATIC activity) cell_culture->enzyme_kinetics western_blot Western Blot for Signaling Pathway Activation (e.g., p-AMPK, p-PKM2) cell_culture->western_blot lc_ms LC-MS/MS for Metabolite Quantification metabolite_extraction->lc_ms flux_analysis Metabolic Flux Analysis lc_ms->flux_analysis

Caption: General experimental workflow for comparing purine intermediates.

Experimental Protocols

Quantification of Intracellular Purine Intermediates by LC-MS/MS

This protocol is adapted from methods described for the comprehensive measurement of purine metabolites in biological samples.

1. Cell Culture and Metabolite Extraction:

  • Culture cells of interest to the desired confluency. For metabolic flux analysis, switch to a medium containing stable isotope-labeled precursors (e.g., [¹³C]-glucose or [¹⁵N]-glycine) for a defined period.

  • To harvest, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a pre-chilled extraction solution (e.g., 80% methanol) to the culture plate.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis:

  • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Separate the metabolites on a suitable column (e.g., a C18 reversed-phase column).

  • Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Perform mass spectrometry in multiple reaction monitoring (MRM) mode for targeted quantification of this compound, AICAR, SAICAR, and other purine pathway intermediates. Specific precursor-product ion transitions for each metabolite should be optimized.

  • Quantify the metabolites by comparing the peak areas to a standard curve generated with purified standards of each intermediate.

In Vitro Assay for ATIC Enzyme Activity

This protocol is based on the characterization of ATIC from Cryptococcus neoformans.

1. AICAR Transformylase Activity:

  • This assay measures the conversion of AICAR to this compound by monitoring the formation of tetrahydrofolate (THF) from N¹⁰-formyl-THF (fTHF).

  • The reaction mixture should contain a suitable buffer (e.g., Tris-HCl), purified recombinant ATIC enzyme, AICAR, and fTHF.

  • Initiate the reaction by adding the enzyme.

  • Monitor the increase in absorbance at 298 nm, which corresponds to the formation of THF.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of THF.

  • To determine kinetic parameters (Km and Vmax), vary the concentration of AICAR while keeping fTHF at a saturating concentration.

2. IMP Cyclohydrolase Activity:

  • This assay measures the conversion of this compound to IMP.

  • The reaction mixture should contain a suitable buffer and purified recombinant ATIC enzyme.

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in absorbance at a specific wavelength that distinguishes this compound from IMP (this will need to be determined empirically) or by using a coupled enzyme assay that detects IMP formation.

  • Alternatively, the reaction can be stopped at different time points and the products analyzed by LC-MS.

  • To determine kinetic parameters, vary the concentration of this compound.

Conclusion

While this compound, AICAR, and SAICAR are all intermediates in the de novo purine synthesis pathway, their cellular roles are not equivalent. AICAR and SAICAR have emerged as important signaling molecules that link cellular metabolism to key regulatory pathways such as AMPK and PKM2 signaling. In contrast, the current body of evidence suggests that this compound's primary role is as a metabolic intermediate in the final steps of IMP synthesis. Further research is warranted to investigate whether this compound possesses any direct signaling functions. The experimental protocols provided in this guide offer a framework for researchers to further explore the comparative effects of these purine pathway intermediates and potentially uncover new regulatory mechanisms in cellular metabolism.

References

A Comparative Analysis of FAICAR Metabolism Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways across different species is paramount. This guide provides a comparative analysis of the metabolism of 5-Formamidoimidazole-4-carboxamide ribotide (FAICAR), a crucial intermediate in the de novo purine (B94841) biosynthesis pathway. By examining the key enzymes, their kinetics, and the overall pathway structure in various organisms, this document aims to provide a valuable resource for drug discovery and fundamental research.

Quantitative Analysis of this compound Metabolism

The metabolism of this compound is primarily governed by the bifunctional enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). This enzyme catalyzes the last two steps of de novo purine biosynthesis: the formation of this compound from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and the subsequent conversion of this compound to inosine (B1671953) monophosphate (IMP). The efficiency of these reactions varies across species, as evidenced by the differing kinetic parameters of the ATIC enzyme.

SpeciesEnzymeSubstrateKm (μM)kcat (s-1)
Homo sapiens (Human)ATICAICAR16.8 ± 1.5-
This compound1.4 ± 0.17.7 ± 0.1
Gallus gallus (Chicken)ATICAICAR15.2 ± 3.6-
Cryptococcus neoformans (Fungus)ATICAICAR130 ± 107.5 ± 0.1
This compound30 ± 17.7 ± 0.1
Saccharomyces cerevisiae (Yeast)Ade16/Ade17AICAR22-26-
Bacterial SpeciesATICAICAR32 ± 2.5-
This compound2.1 ± 0.3-

Table 1: Comparative Kinetics of ATIC Enzyme Across Species. This table summarizes the Michaelis constant (Km) and catalytic rate (kcat) of the ATIC enzyme for its substrates, AICAR and this compound, in various organisms. A lower Km value indicates a higher affinity of the enzyme for the substrate. Data for kcat was not available for all species.

Intracellular concentrations of purine pathway intermediates also provide insight into the metabolic flux and regulation in different organisms. While direct measurements of this compound are scarce, the concentration of its precursor, AICAR, has been reported in several species.

SpeciesMetaboliteIntracellular Concentration (µM)
Saccharomyces cerevisiae (Yeast)AICARVaries with adenine (B156593) and histidine availability
Mammalian CellsPurine NucleotidesATP: ~3152, GTP: ~468
Bacillus subtilis (Bacterium)Purine IntermediatesVaries with genetic modifications

Table 2: Intracellular Concentrations of Purine Intermediates. This table provides an overview of the reported intracellular concentrations of key purine metabolites in different species. The concentration of AICAR in yeast is known to fluctuate based on the availability of adenine and histidine in the growth medium. For mammalian cells, the concentrations of the final purine products, ATP and GTP, are provided as an indicator of the overall pathway output.

Signaling Pathways and Experimental Workflows

The de novo purine biosynthesis pathway is a highly conserved and essential metabolic route. However, subtle but important differences exist between prokaryotes and eukaryotes, particularly in the organization of the enzymes involved.

DeNovoPurineBiosynthesis_Prokaryote PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR PRA->GAR FGAR FGAR GAR->FGAR GAR->FGAR FGAM FGAM FGAR->FGAM FGAR->FGAM AIR AIR FGAM->AIR FGAM->AIR CAIR CAIR AIR->CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR SAICAR->AICAR This compound This compound AICAR->this compound AICAR->this compound IMP IMP This compound->IMP This compound->IMP DeNovoPurineBiosynthesis_Eukaryote PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR PRA->GAR FGAR FGAR GAR->FGAR GAR->FGAR FGAM FGAM FGAR->FGAM FGAR->FGAM AIR AIR FGAM->AIR FGAM->AIR CAIR CAIR AIR->CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR SAICAR->AICAR This compound This compound AICAR->this compound AICAR->this compound IMP IMP This compound->IMP This compound->IMP ExperimentalWorkflow_EnzymeAssay cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_detection Detection CellLysis Cell Lysis / Tissue Homogenization ProteinQuant Protein Quantification CellLysis->ProteinQuant AddEnzyme Add Enzyme Extract ProteinQuant->AddEnzyme ReactionMix Prepare Reaction Mixture (Buffer, Substrate, Co-factors) ReactionMix->AddEnzyme Incubation Incubate at Optimal Temperature AddEnzyme->Incubation Spectro Spectrophotometric Measurement (Absorbance Change) Incubation->Spectro Calc Calculate Enzyme Activity Spectro->Calc

A Researcher's Guide to Cross-Validation of Faecal Immunochemical Test (FIT) Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of colorectal cancer (CRC) and its precursors is paramount. The Faecal Immunochemical Test (FIT), a non-invasive screening method, has become a cornerstone in this effort. FIT quantification, which measures the concentration of human hemoglobin in stool, offers a significant advantage over qualitative methods by providing a numerical result that can refine risk stratification for colonoscopy referrals.

This guide provides an objective comparison of different quantitative FIT systems, supported by experimental data, to aid in the selection and validation of the most appropriate method for clinical and research applications.

Comparative Performance of Quantitative FIT Systems

The performance of various quantitative FIT analyzers is crucial for their clinical utility. Below is a summary of performance data from comparative studies, with colonoscopy serving as the gold standard for diagnosis. The key metrics include sensitivity (the ability to correctly identify individuals with the disease) and specificity (the ability to correctly identify individuals without the disease).

FIT SystemAnalytePositivity Threshold (μg Hb/g faeces)Sensitivity for CRCSpecificity for CRCReference
OC-Sensor Human Hemoglobin1089.8% (85.9%–93.3%)77.6% (64.3%–88.6%)[1]
HM-JACKarc Human Hemoglobin1089.5% (84.6%–93.4%)82.8% (75.2%–89.6%)[1]
FOB Gold Human Hemoglobin1087.0% (67.3%–98.3%)88.4% (81.7%–94.2%)[1]

Note: Performance characteristics can vary based on the positivity threshold used and the specific characteristics of the study population. Direct comparisons have shown that while different systems may yield varying faecal haemoglobin concentrations, their diagnostic performance can be similar when thresholds are adjusted to achieve equal positivity rates.[2] One study found large variations in faecal haemoglobin concentrations when comparing the OC-Sensor and HM-JACKarc systems, suggesting that analyser-specific cut-offs may be necessary for clinical decision-making.[3]

Experimental Protocol for Cross-Validation of FIT Systems

A robust cross-validation study is essential to compare the performance of different FIT quantification methods accurately. The following outlines a generalized protocol derived from common practices in diagnostic accuracy studies.

1. Study Design and Population:

  • Design: A prospective or retrospective cross-sectional study is typically employed.

  • Population: The study should include a representative sample of the target population for CRC screening (e.g., asymptomatic individuals of a specific age range).

  • Inclusion Criteria: Clearly defined criteria for participant inclusion (e.g., age, willingness to undergo colonoscopy).

  • Exclusion Criteria: Clearly defined criteria for exclusion (e.g., personal history of CRC, recent colonoscopy).

2. Sample Collection and Handling:

  • Participants should be provided with stool collection kits for each FIT system being evaluated.

  • Clear instructions for sample collection from a single bowel movement should be provided to minimize variability.

  • Samples should be returned to the laboratory within a specified timeframe and stored under appropriate conditions (e.g., refrigeration) to ensure sample stability.

3. Laboratory Analysis:

  • Each stool sample is analyzed using the different quantitative FIT systems according to the manufacturers' instructions.

  • Laboratory personnel should be blinded to the results of the other FIT systems and the colonoscopy findings to prevent bias.

4. Gold Standard Examination:

  • All participants undergo a complete colonoscopy, which serves as the gold standard for determining the presence or absence of colorectal neoplasia (including cancer and advanced adenomas).

  • Endoscopists should be blinded to the FIT results.

  • All pathological findings from the colonoscopy are documented and classified according to established criteria.

5. Data Analysis:

  • The results of each FIT system are compared to the colonoscopy findings.

  • The following performance metrics are calculated for each FIT system at various positivity thresholds:

    • Sensitivity

    • Specificity

    • Positive Predictive Value (PPV)

    • Negative Predictive Value (NPV)

  • Receiver Operating Characteristic (ROC) curve analysis is used to compare the overall diagnostic accuracy of the different systems.

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_protocol Cross-Validation Experimental Workflow participant Participant Recruitment (Asymptomatic, Screening Age) collection Stool Sample Collection (One sample per FIT system) participant->collection analysis Blinded Laboratory Analysis (Multiple FIT Quantifications) collection->analysis data_analysis Data Analysis (Sensitivity, Specificity, ROC) analysis->data_analysis colonoscopy Gold Standard Examination (Complete Colonoscopy) colonoscopy->data_analysis comparison Performance Comparison of FIT Systems data_analysis->comparison

Caption: A generalized workflow for the cross-validation of different Faecal Immunochemical Test (FIT) quantification methods.

The biological basis for FIT in CRC screening lies in the detection of bleeding from adenomatous polyps or cancerous lesions. The progression from normal colonic epithelium to carcinoma is a multi-step process known as the adenoma-carcinoma sequence.

adenoma_carcinoma_pathway cluster_pathway Adenoma-Carcinoma Sequence in Colorectal Cancer Normal Normal Colon Epithelium Adenoma Early Adenoma (Polyp Formation) Normal->Adenoma APC gene mutation Carcinoma Invasive Carcinoma (Cancer) Adenoma->Carcinoma KRAS mutation, TP53 mutation

Caption: A simplified diagram of the adenoma-carcinoma sequence, the pathological basis for colorectal cancer development.

References

A Comparative Guide for Researchers on the In Vivo Implications of ATIC Dysfunction and AICAR Administration

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of In Vivo Models for Studying the Final Steps of De novo Purine (B94841) Synthesis

This guide provides a comparative analysis of in vivo studies related to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) and its formylated derivative, 5-formamidoimidazole-4-carboxamide ribotide (FAICAR). Direct in vivo studies on the physiological role of this compound are scarce. Therefore, this guide focuses on the consequences of disrupting its synthesis through the enzyme ATIC and compares this to the extensive in vivo pharmacological studies of its precursor, AICAR. This comparison offers valuable insights for researchers in metabolism, genetics, and drug development.

The final two steps of de novo purine biosynthesis are catalyzed by the bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). ATIC first converts AICAR to this compound, which is then converted to inosine (B1671953) monophosphate (IMP), a precursor for AMP and GMP.[1][2][3]

Part 1: In Vivo Models and Phenotypes

Two primary in vivo scenarios provide data on the disruption of this pathway: genetic deficiency of ATIC in humans and experimental administration of AICAR in animal models.

Model 1: ATIC Deficiency (AICA-ribosiduria)

ATIC deficiency is a rare autosomal recessive disorder that leads to the accumulation of AICAR and its dephosphorylated form, AICA-riboside.[4][5] This condition provides a human model for the chronic in vivo consequences of blocked AICAR to this compound conversion.

Key Phenotypic Characteristics:

  • Neurological: Severe global neurodevelopmental impairment and pharmacoresistant epilepsy are common.

  • Ophthalmological: Severe visual impairment due to chorioretinal atrophy is a defining feature.

  • Growth and Development: Patients exhibit both pre- and post-natal growth impairment, severe scoliosis, and dysmorphic facial features.

  • Biochemical: The hallmark of the disease is the massive accumulation and urinary excretion of AICA-riboside. Fibroblasts from patients also show an accumulation of AICAR when incubated with AICA-riboside.

Model 2: Pharmacological Administration of AICAR

AICAR (often administered as its cell-permeable precursor, acadesine (B1665397) or AICA-riboside) is widely used in animal models to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. These studies reveal the acute and chronic pharmacological effects of elevated AICAR levels.

Key In Vivo Effects of AICAR Administration:

  • Metabolic (Acute): AICAR administration in rodents leads to a rapid decrease in blood glucose levels. It also increases glucose uptake and fatty acid oxidation in skeletal muscle.

  • Metabolic (Chronic): Long-term treatment with AICAR can reduce adiposity and improve insulin (B600854) sensitivity in animal models of metabolic disease.

  • Exercise Performance: AICAR has been shown to increase endurance and running capacity in sedentary mice.

  • Cardioprotective: In various animal models, AICAR has demonstrated a capacity to reduce myocardial ischemic injury.

Part 2: Comparative Data Summary

The following table summarizes the quantitative data from representative in vivo studies.

ParameterModel SystemIntervention/ConditionKey Quantitative FindingReference
Blood Glucose RatsIntraperitoneal AICAR injection (0.85 mg/g)~22-45% decrease from basal levels (111 mg/dl) over 120 min
Plasma Glucose High-fat fed ratsSubcutaneous AICAR injection (250 mg/kg)~25% decrease over 46 min
Plasma Insulin High-fat fed ratsSubcutaneous AICAR injection (250 mg/kg)~60% decrease over 46 min
Muscle Glucose Uptake High-fat fed ratsSubcutaneous AICAR injection (250 mg/kg)4.9-fold increase in white muscle
Muscle Fatty Acid Uptake High-fat fed ratsSubcutaneous AICAR injection (250 mg/kg)2.4-fold increase in white muscle
Hepatic Glucose Production MiceAICAR infusion (8 mg·kg⁻¹·min⁻¹)Significant suppression of glucose production, independent of hepatic AMPK
Cellular AICAR Levels Human FibroblastsATIC deficiency6.21 µmol/g protein AICAR accumulation after 60 min incubation with AICA-riboside

Part 3: Experimental Protocols and Methodologies

Protocol 1: In Vivo AICAR Administration in Rodents

This protocol is a composite based on methods used to assess the acute metabolic effects of AICAR.

  • Animal Model: Male Wistar or high-fat fed rats are commonly used.

  • Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.

  • AICAR Administration: AICAR is dissolved in saline and administered via intraperitoneal (IP) or subcutaneous (SC) injection. A common dosage is 250 mg/kg to 0.85 g/kg body weight.

  • Blood Sampling: Blood samples are collected serially from the tail vein or via catheter at baseline and at various time points post-injection (e.g., 10, 20, 30, 60, 120 minutes).

  • Metabolite Analysis: Plasma is separated by centrifugation, and glucose, insulin, lactate, and fatty acid levels are measured using standard commercial assay kits.

  • Tissue Analysis: For muscle uptake studies, radiolabeled tracers like ³H-2-deoxyglucose and ¹⁴C-palmitate are administered intravenously. Tissues are harvested at the end of the experiment, snap-frozen in liquid nitrogen, and processed to measure tracer incorporation and enzyme activities (e.g., AMPK activity).

Protocol 2: Diagnosis and Biochemical Analysis of ATIC Deficiency

This protocol outlines the methods used to confirm AICA-ribosiduria in patients.

  • Patient Selection: Individuals presenting with a phenotype including severe neurodevelopmental delay, visual impairment, and growth retardation.

  • Urine Metabolite Analysis: Urine samples are analyzed using techniques such as high-performance liquid chromatography (HPLC) to detect and quantify the presence of AICA-riboside. A massive elevation is characteristic of the disease.

  • Fibroblast Culture and Analysis: Primary fibroblast cell lines are established from patient skin biopsies. These cells are cultured under standard conditions.

  • Metabolic Labeling: Patient and control fibroblasts are incubated with AICA-riboside. Cell lysates are then collected over a time course.

  • Intracellular Metabolite Measurement: Intracellular concentrations of AICAR (also known as ZMP) and its derivatives are measured in the cell lysates using HPLC to confirm impaired metabolism of the substrate.

  • Genetic Sequencing: The ATIC gene is sequenced to identify the causative mutations, confirming the diagnosis at the molecular level.

Part 4: Visualizing the Pathway and Experimental Logic

The following diagrams illustrate the biochemical pathway and the logical distinction between the two in vivo models discussed.

Purine_Biosynthesis_Pathway cluster_legend Legend SAICAR SAICAR AICAR AICAR SAICAR->AICAR ADSL This compound This compound AICAR->this compound ATIC (Transformylase) AMPK AMPK Activation AICAR->AMPK IMP IMP This compound->IMP ATIC (Cyclohydrolase) Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) AMPK->Metabolic_Effects ATIC_Deficiency ATIC Deficiency (AICA-ribosiduria) ATIC_Deficiency->AICAR Key1 Pathway Intermediate Key2 Accumulating Intermediate Key3 Pharmacological Target Key4 Pathological Condition

Caption: De novo purine synthesis pathway focusing on ATIC.

Experimental_Models_Comparison cluster_0 Model 1: Genetic (Human) cluster_1 Model 2: Pharmacological (Animal) Start Disruption of the AICAR-to-IMP Conversion ATIC_Def ATIC Deficiency Start->ATIC_Def AICAR_Admin AICAR Administration Start->AICAR_Admin AICAR_Accum Chronic AICAR Accumulation ATIC_Def->AICAR_Accum Pathology Pathological Phenotype (Neurological, Growth) AICAR_Accum->Pathology AMPK_Activ Acute/Chronic AMPK Activation AICAR_Admin->AMPK_Activ Pharm_Effects Pharmacological Effects (Metabolic, Performance) AMPK_Activ->Pharm_Effects

Caption: Comparison of in vivo models for pathway disruption.

References

Unraveling the Transcriptomic Landscape of AICAR-Treated Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of therapeutic compounds is paramount. 5-Aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), a well-established activator of AMP-activated protein kinase (AMPK), has garnered significant interest for its potential in treating metabolic diseases, cancers, and age-related decline. This guide provides a comparative overview of the transcriptomic effects of AICAR treatment across different cell types and conditions, supported by experimental data and detailed protocols.

AICAR, upon cellular uptake, is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an analog of AMP. ZMP allosterically activates AMPK, a central regulator of cellular energy homeostasis. This activation triggers a cascade of signaling events that modulate gene expression, leading to profound changes in cellular metabolism, proliferation, and function. This guide will delve into the transcriptomic alterations induced by AICAR, offering a comparative perspective based on published RNA-sequencing (RNA-seq) studies.

Comparative Analysis of Differentially Expressed Genes

The transcriptomic response to AICAR is highly context-dependent, varying with cell type, treatment duration, and physiological state. Below is a summary of differentially expressed genes (DEGs) identified in key studies.

A study on aged mice chronically treated with AICAR revealed a significant "rejuvenation" of the skeletal muscle transcriptome. The treatment reversed many age-related changes in gene expression, leading to improved exercise performance.[1] In this study, 143 genes were differentially expressed between the muscles of AICAR-treated old mice and saline-treated old mice.[1]

Table 1: Representative Differentially Expressed Genes in Skeletal Muscle of Old Mice Treated with AICAR vs. Saline Control

Gene SymbolLog2 Fold Changep-valueBiological Process
Mafbx-0.58<0.05Muscle atrophy
Murf1-0.45<0.05Muscle atrophy
Mss51Down-regulatedN/AMitochondrial function, Muscle loss
Akt signaling pathway genesGenerally up-regulatedN/AAnabolic signaling, cell survival
Mitochondrial biogenesis markersGenerally up-regulatedN/AMitochondrial function

Source: Adapted from studies on chronic AICAR treatment in aged mice. Note that specific fold-change values for all genes are not publicly available in the abstract and require access to supplementary data of the full publication.

In a different cellular context, a study on human skeletal muscle cells identified 3,686 DEGs in response to AICAR stimulation.[2][3] This highlights the broad impact of AICAR on the transcriptome. Notably, genes associated with DNA repair and the cell cycle were significantly downregulated, consistent with AICAR's known anti-proliferative effects.[3] Conversely, genes related to protein synthesis and oxidative metabolism were upregulated.

In prostate cancer cells, the transcriptomic effects of AICAR were time-dependent. After 8 hours of treatment, 489 genes were differentially expressed, whereas after 24 hours, this number increased to 711. This suggests a dynamic and evolving cellular response to sustained AMPK activation.

Furthermore, in 3T3-L1 adipocytes, AICAR treatment has been shown to down-regulate key adipogenic transcription factors such as PPARγ and C/EBPα, while up-regulating components of the WNT/β-catenin signaling pathway. In chronic lymphocytic leukemia cells, AICAR treatment leads to the up-regulation of pro-apoptotic BH3-only proteins like BIM and NOXA.

Key Signaling Pathways and Experimental Workflow

The transcriptomic changes induced by AICAR are orchestrated by a complex signaling network downstream of AMPK activation. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for comparative transcriptomic analysis of AICAR-treated cells.

AICAR_Signaling_Pathway AICAR AICAR ZMP ZMP (AMP analog) AICAR->ZMP Phosphorylation AMPK AMPK Activation ZMP->AMPK Downstream Downstream Effectors (e.g., PGC-1α, ULK1, mTORC1) AMPK->Downstream Transcription Transcription Factors (e.g., FOXO, CREB) AMPK->Transcription Metabolism Metabolic Reprogramming Downstream->Metabolism Autophagy Autophagy Induction Downstream->Autophagy Cell_Growth Inhibition of Cell Growth Downstream->Cell_Growth Gene_Expression Altered Gene Expression Transcription->Gene_Expression Gene_Expression->Metabolism Gene_Expression->Autophagy Gene_Expression->Cell_Growth

AICAR Signaling Pathway

Transcriptomics_Workflow Cell_Culture Cell Culture (e.g., Muscle cells, Cancer cells) Treatment Treatment AICAR vs. Vehicle Control Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis QC Quality Control Data_Analysis->QC Alignment Read Alignment Data_Analysis->Alignment Quantification Gene Expression Quantification Data_Analysis->Quantification DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Pathway_Analysis Pathway & Gene Ontology Enrichment Analysis Data_Analysis->Pathway_Analysis

Comparative Transcriptomics Workflow

Experimental Protocols

To ensure the reproducibility and comparability of transcriptomic studies, detailed and standardized protocols are essential. The following outlines a typical experimental design for analyzing the effects of AICAR treatment.

1. Cell Culture and Treatment:

  • Cell Lines: Select appropriate cell lines based on the research question (e.g., C2C12 myoblasts for muscle studies, LNCaP for prostate cancer research, 3T3-L1 for adipogenesis).

  • Culture Conditions: Maintain cells in standard culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • AICAR Treatment: Prepare a stock solution of AICAR (e.g., 100 mM in sterile water or DMSO). Treat cells with a final concentration typically ranging from 0.5 to 2 mM for a specified duration (e.g., 8, 24, or 48 hours). A vehicle control (e.g., sterile water or DMSO) should be run in parallel.

2. RNA Extraction and Quality Control:

  • RNA Isolation: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Assessment: Determine the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to ensure high-quality RNA (RIN > 8).

3. RNA-Sequencing (RNA-seq):

  • Library Preparation: Prepare RNA-seq libraries from total RNA using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq) to generate a sufficient number of reads per sample (typically 20-30 million).

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the quality-filtered reads to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Utilize packages such as DESeq2 or edgeR in R to identify differentially expressed genes between AICAR-treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

  • Pathway and Gene Ontology (GO) Enrichment Analysis: Perform functional enrichment analysis on the list of DEGs using tools like DAVID, Metascape, or the clusterProfiler package in R to identify significantly enriched biological pathways and GO terms.

References

Safety Operating Guide

Essential Safety and Logistics for Handling FAICAR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Formamidoimidazole-4-carboxamide ribotide (FAICAR). The following procedures are designed to ensure safe handling, storage, and disposal of this purine (B94841) nucleotide intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.[1][2]

PropertyValue
Chemical Formula C10H15N4O9P
Molar Mass 366.223 g·mol−1[1]
IUPAC Name [(2R,3S,4R,5R)-5-(4-carbamoyl-5-formamido-1H-imidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Synonyms 5-Formamidoimidazole-4-carboxamide ribonucleotide, this compound[1]
CAS Number 13018-54-7[1]
Appearance Solid

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, standard laboratory best practices for handling chemicals should be followed. The recommended personal protective equipment is outlined below.

PPE CategoryItemSpecificationPurpose
Hand Protection Disposable nitrile glovesStandard laboratory gradeTo prevent skin contact.
Eye Protection Safety glasses with side shields or safety gogglesANSI Z87.1 compliantTo protect eyes from splashes.
Body Protection Laboratory coatStandard cotton or polyester/cotton blendTo protect clothing and skin from spills.

Operational Plan for Handling this compound

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the chemical in the laboratory inventory system.

  • Store this compound at room temperature in a dry, well-ventilated area, away from incompatible materials.

Preparation of Solutions:

  • Work in a designated clean area, such as a laboratory bench or a fume hood if handling powders that could become airborne.

  • Wear the appropriate PPE as specified in the table above.

  • Accurately weigh the required amount of solid this compound using a calibrated analytical balance.

  • Add the solid to the desired solvent in an appropriate container. For in vivo studies, formulation may involve solvents like DMSO, PEG300, Tween 80, and corn oil.

  • Mix thoroughly until the solid is completely dissolved.

  • Label the container with the chemical name, concentration, date of preparation, and your initials.

Use in Experiments:

  • Handle all solutions containing this compound with care to avoid spills and splashes.

  • Use appropriate laboratory equipment for transferring and dispensing the solution.

  • After use, decontaminate any surfaces that may have come into contact with this compound.

Disposal Plan

Solid Waste:

  • Uncontaminated this compound: Dispose of in the regular laboratory trash, unless institutional policies state otherwise.

  • Contaminated Labware (e.g., weigh boats, pipette tips): Dispose of in the appropriate solid waste container for non-hazardous chemical waste.

Liquid Waste:

  • Aqueous Solutions: Small quantities of dilute aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.

  • Solutions with Hazardous Solvents: If this compound is dissolved in a hazardous solvent (e.g., DMSO), the waste must be collected in a designated hazardous waste container and disposed of through the institution's environmental health and safety office.

Empty Containers:

  • Rinse the empty container with a suitable solvent (e.g., water for aqueous solutions) three times.

  • Collect the first rinse as chemical waste. Subsequent rinses can often be drain-disposed.

  • Deface the label on the empty, rinsed container before disposing of it in the appropriate recycling or solid waste bin.

Experimental Workflow for an Enzyme Assay Using this compound

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Buffer, Substrates) mix_reagents Mix Reagents in Reaction Vessel prep_reagents->mix_reagents prep_this compound Prepare this compound Solution prep_this compound->mix_reagents initiate_reaction Initiate Reaction (Add Enzyme or this compound) mix_reagents->initiate_reaction incubate Incubate at Specified Temperature and Time initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_product Measure Product Formation (e.g., Spectrophotometry) stop_reaction->measure_product data_analysis Data Analysis measure_product->data_analysis waste_disposal_pathway start This compound Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_contaminated Is the solid waste contaminated with hazardous material? waste_type->solid_contaminated Solid liquid_solvent Is the liquid waste an aqueous solution or in a hazardous solvent? waste_type->liquid_solvent Liquid solid_non_hazardous Dispose in Non-Hazardous Solid Waste solid_contaminated->solid_non_hazardous No solid_hazardous Dispose in Hazardous Solid Waste Container solid_contaminated->solid_hazardous Yes liquid_aqueous Dispose Down Drain with Water (per institutional guidelines) liquid_solvent->liquid_aqueous Aqueous liquid_hazardous Collect in Hazardous Liquid Waste Container liquid_solvent->liquid_hazardous Hazardous Solvent

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.